(Rac)-WRC-0571
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C17H26N6O |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
5-[[9-methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C17H26N6O/c1-9(2)22(3)17-21-14-15(18-8-19-16(14)23(17)4)20-12-6-11-5-10(12)7-13(11)24/h8-13,24H,5-7H2,1-4H3,(H,18,19,20) |
InChI-Schlüssel |
FTVZUYADPTUEKI-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(Rac)-WRC-0571: A Technical Whitepaper on its Core Mechanism of Action and a Hypothetical Role in Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-WRC-0571 is a potent and highly selective, non-xanthine antagonist of the A1 adenosine (B11128) receptor (A1AR). This document provides a comprehensive overview of its established mechanism of action, supported by quantitative data and detailed experimental protocols. Furthermore, this guide explores a novel, hypothetical mechanism of action for this compound related to the regulated cell death pathway of ferroptosis. This hypothesis is predicated on recent findings that link A1AR signaling to the expression of glutathione (B108866) peroxidase 4 (GPX4), a critical negative regulator of ferroptosis. This whitepaper aims to serve as an in-depth technical resource, complete with structured data, detailed methodologies, and visual diagrams of the pertinent signaling pathways to facilitate further research and drug development efforts.
Core Mechanism of Action: A1 Adenosine Receptor Antagonism
This compound functions primarily as a competitive antagonist of the A1 adenosine receptor. Adenosine, a ubiquitous signaling nucleoside, modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 receptor, coupled to Gi/o proteins, is predominantly inhibitory, leading to a decrease in cyclic AMP (cAMP) levels and modulation of various ion channels upon activation.
By blocking the A1 receptor, this compound inhibits the downstream effects of adenosine, which can include, but are not limited to, negative chronotropic and inotropic effects in the heart, and neuromodulatory effects in the central nervous system.
Quantitative Data: Receptor Binding and Functional Antagonism
The potency and selectivity of this compound have been quantified through radioligand binding assays and functional studies. The following tables summarize the key quantitative data available.
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Reference |
| A1 Adenosine Receptor | [3H]-N6-cyclohexyladenosine (CHA) | Guinea Pig Brain | 1.1 | [Characterization of 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy- endonorbornyl)-9-methyladenine (WRC-0571), a highly potent and selective, non-xanthine antagonist of A1 adenosine receptors. PubMed.] |
| A2A Adenosine Receptor | [3H]-CGS 21680 | Guinea Pig Striatum | >1000 | [Characterization of 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy- endonorbornyl)-9-methyladenine (WRC-0571), a highly potent and selective, non-xanthine antagonist of A1 adenosine receptors. PubMed.] |
| A3 Adenosine Receptor | [125I]-AB-MECA | Rat Brain | >1000 | [Characterization of 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy- endonorbornyl)-9-methyladenine (WRC-0571), a highly potent and selective, non-xanthine antagonist of A1 adenosine receptors. PubMed.] |
Table 1: this compound Receptor Binding Affinities (Ki)
| Preparation | Agonist | Measured Effect | KB (nM) | Reference |
| Guinea Pig Left Atria | N6-cyclopentyladenosine (CPA) | Negative Inotropy | 0.8 | [Characterization of 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy- endonorbornyl)-9-methyladenine (WRC-0571), a highly potent and selective, non-xanthine antagonist of A1 adenosine receptors. PubMed.] |
Table 2: this compound Functional Antagonist Potency (KB)
Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound for the A1 adenosine receptor.
Materials:
-
Membrane preparations from a source rich in A1AR (e.g., guinea pig brain).
-
[3H]-N6-cyclohexyladenosine ([3H]-CHA) as the radioligand.
-
This compound at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known A1AR ligand like CPA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [3H]-CHA and varying concentrations of this compound in the assay buffer.
-
For determination of non-specific binding, incubate the membranes with [3H]-CHA in the presence of a saturating concentration of a non-labeled A1AR agonist or antagonist.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Objective: To determine the functional antagonist potency (KB) of this compound.
Materials:
-
Isolated tissue preparation (e.g., guinea pig left atria).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isotonic force transducer and data acquisition system.
-
A1AR agonist (e.g., CPA).
-
This compound.
Procedure:
-
Mount the isolated atrial tissue in the organ bath under a resting tension.
-
Allow the tissue to equilibrate for a specified period.
-
Obtain a cumulative concentration-response curve for the agonist (CPA) to establish a baseline.
-
Wash the tissue and allow it to return to baseline.
-
Introduce a known concentration of this compound into the bath and allow it to incubate.
-
Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat steps 4-6 with increasing concentrations of this compound.
-
Construct Schild plots to determine the pA2 value, from which the KB value can be calculated.
Hypothetical Mechanism of Action: Modulation of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. This pathway is distinct from other cell death mechanisms like apoptosis and necroptosis. The central axis of ferroptosis regulation involves the selenoenzyme glutathione peroxidase 4 (GPX4), which detoxifies lipid peroxides.
The Ferroptosis Signaling Pathway
The canonical ferroptosis pathway is initiated by the depletion of glutathione (GSH) or the direct inhibition of GPX4. This leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. Key players in this pathway include:
-
System Xc-: A cystine/glutamate antiporter responsible for the uptake of cystine, a precursor for GSH synthesis.
-
Glutathione (GSH): A major intracellular antioxidant and a necessary cofactor for GPX4.
-
Glutathione Peroxidase 4 (GPX4): An enzyme that reduces lipid hydroperoxides to lipid alcohols, thereby preventing the propagation of lipid peroxidation.
-
Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4): An enzyme that enriches cellular membranes with long-chain polyunsaturated fatty acids, the primary substrates for lipid peroxidation.
The Link Between A1 Adenosine Receptor and Ferroptosis
Recent research has uncovered a potential link between A1AR signaling and the regulation of ferroptosis. A study demonstrated that in a rat model of myocardial ischemia-reperfusion injury, activation of A1AR and A2bAR led to an upregulation of GPX4 expression, which in turn protected cardiomyocytes from ferroptotic cell death.[1] This finding suggests that A1AR signaling may play a protective role against ferroptosis by enhancing the cell's antioxidant capacity.
This leads to the hypothesis that antagonism of the A1AR by a compound like this compound could have the opposite effect: it may downregulate GPX4 expression or activity, thereby sensitizing cells to ferroptosis. This proposed mechanism opens up a new avenue for the therapeutic application of A1AR antagonists in diseases where inducing ferroptosis is beneficial, such as in certain cancers.
Proposed Experimental Workflow to Test the Hypothesis
To investigate the potential pro-ferroptotic activity of this compound, a series of experiments can be conducted.
Detailed Protocols for Ferroptosis Assays
Objective: To quantify lipid peroxidation by measuring malondialdehyde (MDA), a byproduct of lipid peroxidation.
Materials:
-
Cell or tissue lysates.
-
Thiobarbituric acid (TBA) reagent.
-
Trichloroacetic acid (TCA).
-
Butylated hydroxytoluene (BHT) to prevent further oxidation.
-
Spectrophotometer or plate reader.
Procedure:
-
Homogenize cells or tissues in a suitable buffer containing BHT.
-
Precipitate proteins with TCA and centrifuge to collect the supernatant.
-
Add TBA reagent to the supernatant and incubate at high temperature (e.g., 95°C) to allow the reaction between MDA and TBA to form a colored product.
-
Cool the samples and measure the absorbance at a specific wavelength (typically around 532 nm).
-
Quantify MDA concentration using a standard curve generated with a known concentration of MDA.
Objective: To measure the enzymatic activity of GPX4.
Materials:
-
Cell or tissue lysates.
-
Assay buffer.
-
Glutathione (GSH).
-
Glutathione reductase (GR).
-
NADPH.
-
A substrate for GPX4 (e.g., cumene (B47948) hydroperoxide or a phospholipid hydroperoxide).
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GSH, GR, and NADPH.
-
Add the cell or tissue lysate to the reaction mixture.
-
Initiate the reaction by adding the GPX4 substrate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
The rate of NADPH consumption is proportional to the GPX4 activity in the sample.
-
Calculate GPX4 activity based on the molar extinction coefficient of NADPH.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective A1 adenosine receptor antagonist. Its primary mechanism of action is the competitive blockade of A1AR signaling. The emerging link between A1AR activation and the upregulation of the key ferroptosis regulator, GPX4, presents a compelling hypothesis for a novel mechanism of action for this compound. As an A1AR antagonist, it may sensitize cells to ferroptosis by downregulating the protective GPX4 pathway.
Further research is warranted to directly investigate the effects of this compound on ferroptosis in various cell types and disease models. The experimental protocols and workflows outlined in this technical guide provide a framework for such investigations. Elucidating this potential dual mechanism of action could significantly broaden the therapeutic applications of this compound and other A1AR antagonists, particularly in the context of oncology and other diseases where the induction of ferroptosis is a desirable therapeutic outcome.
References
An In-depth Technical Guide to a Hypothetical (Rac)-A1R-PROTAC-VHL: A VHL-Recruiting PROTAC Targeting the Adenosine A1 Receptor
Disclaimer: As of December 2025, a diligent search of publicly available scientific literature and databases did not yield specific information on a molecule designated "(Rac)-WRC-0571" as a VHL-recruiting PROTAC. The following technical guide is constructed based on a hypothetical VHL-recruiting PROTAC targeting the Adenosine A1 Receptor (A1R), herein named (Rac)-A1R-PROTAC-VHL . This document serves as a representative technical whitepaper, illustrating the core data, experimental protocols, and conceptual frameworks relevant to the development of such a therapeutic agent. The presented data and specific structural details are illustrative and not based on experimentally verified results for a compound named "this compound".
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] This guide focuses on a hypothetical racemic PROTAC, (Rac)-A1R-PROTAC-VHL, designed to target the Adenosine A1 Receptor (A1R), a G-protein coupled receptor (GPCR), for degradation via the von Hippel-Lindau (VHL) E3 ligase.
Targeting GPCRs with PROTACs represents a significant challenge due to their transmembrane nature.[2] However, the potential to eliminate the entire receptor protein, rather than merely blocking its signaling, offers a promising therapeutic strategy for various diseases where A1R is implicated, including cardiovascular and neurological disorders.
Core Mechanism of Action
(Rac)-A1R-PROTAC-VHL is designed to induce the selective degradation of the Adenosine A1 Receptor. The PROTAC simultaneously binds to the A1R and the VHL E3 ligase, forming a ternary complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the A1R. The polyubiquitinated A1R is then recognized and degraded by the 26S proteasome.
References
Navigating the Landscape of Cereblon E3 Ligase Ligands: A Technical Guide for Drug Discovery Professionals
Initial Clarification on (Rac)-WRC-0571: Before proceeding, it is important to address the specific query for "this compound" as a cereblon E3 ligase ligand. Publicly available scientific literature and chemical databases identify WRC-0571 as a potent and selective antagonist of the A1 adenosine (B11128) receptor. The prefix "(Rac)-" typically denotes a racemic mixture of a chiral compound. There is currently no scientific literature linking WRC-0571 to the cereblon (CRBN) E3 ligase or its functions in targeted protein degradation. Therefore, this guide will focus on the broader, well-established field of Cereblon E3 ligase ligands, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction to Cereblon and Its Role in Targeted Protein Degradation
Cereblon (CRBN) is a crucial component of the Cullin-RING E3 ubiquitin ligase complex CRL4CRBN.[1] This complex plays a vital role in the ubiquitin-proteasome system (UPS), the cell's primary machinery for degrading unwanted or damaged proteins. Within this complex, CRBN functions as the substrate receptor, responsible for identifying and binding to specific proteins targeted for degradation. The CRL4CRBN complex then polyubiquitinates these substrates, marking them for destruction by the proteasome.
The therapeutic potential of modulating CRBN activity was first realized through the study of immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide. These small molecules bind to CRBN and alter its substrate specificity, inducing the degradation of proteins not normally targeted by the native CRL4CRBN complex. This "neo-substrate" degradation is the mechanism behind their efficacy in treating certain cancers, particularly multiple myeloma.
This discovery has paved the way for the development of a new class of therapeutics based on targeted protein degradation (TPD), most notably Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ligase (like CRBN), and a chemical linker. By simultaneously binding to both the POI and CRBN, PROTACs bring the CRL4CRBN complex into close proximity with the target protein, leading to its ubiquitination and degradation.
Mechanism of Action of Cereblon-Recruiting PROTACs
The mechanism of a CRBN-recruiting PROTAC involves the formation of a ternary complex between the PROTAC molecule, the target protein, and the CRL4CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein.
Figure 1: General mechanism of a CRBN-recruiting PROTAC.
Key Classes of Cereblon Ligands
The most widely used CRBN ligands in TPD are derived from the IMiD class of drugs. These compounds typically feature a glutarimide (B196013) ring that binds to a specific pocket in the thalidomide-binding domain of CRBN.
-
Thalidomide and its Analogs (Pomalidomide, Lenalidomide): These are the foundational scaffolds for many CRBN-recruiting PROTACs. They offer well-understood binding kinetics and established synthetic routes for derivatization.
-
Novel Scaffolds: Research is ongoing to discover and develop novel, non-IMiD CRBN ligands to overcome potential limitations of the current scaffolds, such as off-target effects related to neo-substrate degradation and chemical instability.
Quantitative Data for Common Cereblon Ligands
The following table summarizes key quantitative data for well-characterized CRBN ligands. These values are critical for the rational design of PROTACs, influencing ternary complex formation and degradation efficiency.
| Ligand | Binding Affinity (Kd to CRBN) | PROTAC DC50 (Representative Target) | PROTAC Dmax (Representative Target) | Reference |
| Thalidomide | ~1-3 µM | Varies widely based on target and linker | Varies widely | [1] |
| Lenalidomide | ~0.1-1 µM | Varies widely based on target and linker | Varies widely | [1] |
| Pomalidomide | ~0.01-0.2 µM | Varies widely based on target and linker | Varies widely | [1] |
| dBET1 (JQ1-thalidomide) | - | 4.3 nM (BRD4) | >98% | |
| MZ1 (JQ1-VHL ligand) | - | 23 nM (BRD4) | >95% |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture (target ligand, linker) and the cellular context. The values provided are for illustrative purposes.
Experimental Protocols for Characterizing Cereblon Ligands
A variety of biophysical and cellular assays are employed to characterize novel CRBN ligands and the resulting PROTACs. Below is a generalized protocol for a competitive binding assay and a cellular degradation assay.
Protocol 1: Competitive Binding Assay (e.g., TR-FRET)
This assay measures the ability of a test compound to displace a known fluorescently-labeled CRBN ligand (tracer) from the CRBN protein.
Materials:
-
Recombinant human CRBN-DDB1 protein complex
-
Fluorescently-labeled CRBN tracer (e.g., a fluorescent derivative of thalidomide)
-
Terbium-conjugated anti-His antibody (for binding to His-tagged CRBN)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
Test compounds (serial dilutions)
-
384-well microplates
Methodology:
-
Prepare a solution of CRBN-DDB1 and the anti-His antibody in assay buffer and incubate for 30 minutes.
-
Add the fluorescent tracer to the protein-antibody mix.
-
Dispense the protein-tracer mix into the wells of a 384-well plate.
-
Add serial dilutions of the test compounds or a known CRBN ligand (positive control) to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., for the terbium donor and the fluorescent acceptor).
-
Calculate the TR-FRET ratio and plot the results against the concentration of the test compound to determine the IC50 value.
Protocol 2: Cellular Degradation Assay (e.g., Western Blot or In-Cell Western)
This assay quantifies the reduction in the levels of a target protein in cells treated with a CRBN-recruiting PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
Test PROTAC (serial dilutions)
-
Lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP for chemiluminescence, or a fluorophore for fluorescence)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Imaging system
Methodology:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test PROTAC for a specified time period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration in each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane and then incubate with the primary antibodies for the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Experimental Workflow for Novel Cereblon Ligand Evaluation
The development and evaluation of a novel CRBN ligand or a CRBN-recruiting PROTAC typically follows a structured workflow to characterize its biochemical and cellular activity.
Figure 2: Experimental workflow for evaluating a novel cereblon ligand.
Conclusion and Future Outlook
The discovery of small molecules that can modulate the substrate specificity of the CRBN E3 ligase has opened up new frontiers in drug discovery. Targeted protein degradation using CRBN-recruiting PROTACs offers a powerful strategy to eliminate disease-causing proteins that have been historically challenging to target with conventional inhibitors. The continued exploration for novel CRBN ligands with improved properties, such as enhanced binding affinity, greater stability, and reduced off-target effects, will be instrumental in advancing this therapeutic modality. As our understanding of the structural and functional aspects of the CRL4CRBN complex deepens, so too will our ability to design more selective and potent protein degraders for a wide range of human diseases.
References
(Rac)-WRC-0571: A Technical Guide to its Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-WRC-0571, chemically known as 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy-endonorbornyl)-9-methyladenine, is a highly potent and selective non-xanthine antagonist of the A1 adenosine (B11128) receptor.[1] Its high affinity and selectivity make it a valuable research tool for studying the physiological and pathological roles of the A1 adenosine receptor and a potential lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structure, synthesis, and known biological activities of this compound.
Chemical Structure
The chemical structure of this compound is characterized by a substituted adenine (B156593) core. Key features include a 9-methyladenine (B15306) scaffold, an N6-substituted 5'-endohydroxy-endonorbornyl group, and an 8-(N-methylisopropyl)amino substituent. The racemic nature of the compound indicates a mixture of enantiomers at the chiral centers of the norbornyl moiety.
Chemical Name: 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy-endonorbornyl)-9-methyladenine
Synthesis of this compound
The synthesis of this compound is detailed in the seminal paper by Martin et al. (1996). The synthesis is a multi-step process starting from commercially available precursors.
Experimental Protocol
The following is a summarized experimental protocol based on the likely synthetic route. Note: This is a representative protocol and may require optimization based on laboratory conditions.
Step 1: Synthesis of N6-endonorbornyl-9-methyladenine (N-0861)
This intermediate is prepared by the reaction of 6-chloro-9-methylpurine (B14120) with endo-5-aminonorbornene.
-
Materials: 6-chloro-9-methylpurine, endo-5-aminonorbornene, triethylamine, ethanol (B145695).
-
Procedure: A solution of 6-chloro-9-methylpurine and endo-5-aminonorbornene in ethanol is refluxed in the presence of triethylamine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-0861.
Step 2: Introduction of the 8-amino functionality
The 8-position of the purine (B94841) ring is activated for nucleophilic substitution.
-
Materials: N-0861, oxidizing agent (e.g., m-CPBA), N-methylisopropylamine.
-
Procedure: N-0861 is first oxidized to form an N-oxide intermediate. This is followed by a reaction with N-methylisopropylamine to introduce the amino group at the 8-position.
Step 3: Hydroxylation of the norbornyl moiety
The final step involves the introduction of the hydroxyl group on the norbornyl ring.
-
Materials: The product from Step 2, a suitable hydroxylating agent (e.g., via hydroboration-oxidation).
-
Procedure: The unsaturated norbornyl ring is subjected to a hydroboration-oxidation reaction to introduce the 5'-endo-hydroxy group, yielding this compound. The final product is purified by chromatography and characterized by NMR and mass spectrometry.
Quantitative Data
The following table summarizes the key quantitative data for this compound as reported in the literature.
| Parameter | Value | Species/System | Reference |
| Ki for A1 Adenosine Receptor | 1.1 nM | Guinea Pig Brain | [1] |
| Ki for A2A Adenosine Receptor | 234 nM | Bovine Striatum | [1] |
| Ki for A3 Adenosine Receptor | 7940 nM | Cloned Human | [1] |
| A1 vs. A2A Selectivity | ~213-fold | [1] | |
| A1 vs. A3 Selectivity | ~4670-fold | [1] |
Biological Activity and Signaling Pathway
This compound functions as a competitive antagonist at the A1 adenosine receptor. A1 adenosine receptors are G-protein coupled receptors (GPCRs) that are typically coupled to inhibitory G-proteins (Gi/o).
Signaling Pathway Diagram
The antagonism of the A1 adenosine receptor by this compound prevents the downstream signaling cascade initiated by adenosine.
References
An In-depth Technical Guide on (Rac)-WRC-0571: A Potent and Selective A1 Adenosine Receptor Antagonist
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental characterization of (Rac)-WRC-0571, a notable non-xanthine antagonist of the A1 adenosine (B11128) receptor. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Properties
This compound is chemically identified as rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid. Its fundamental chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C8H11F3O2 |
| Molecular Weight | 196.17 g/mol |
| Synonyms | 161170-50-9, RefChem:872797, 860-412-9 |
Biological Activity and Selectivity
This compound is a highly potent and selective antagonist of the A1 adenosine receptor. Its efficacy and selectivity have been demonstrated in various in vitro and in vivo studies. The compound is orally active and shows high affinity for the A1 receptor with significantly lower affinity for other adenosine receptor subtypes.
The binding affinities and selectivity of WRC-0571 for different adenosine receptors are detailed in the table below.
| Receptor Target | Ki (nM) | Selectivity vs. A1 Receptor |
| Guinea Pig A1 Receptor | 1.1 | - |
| Cloned Human A1 Receptor | 1.7 | - |
| Bovine A2a Receptor | 234 | 200-fold less potent |
| Cloned Human A2a Receptor | 105 | 62-fold selective |
| Cloned Human A3 Receptor | 7940 | 4670-fold selective |
In functional assays, WRC-0571 effectively antagonized A1-mediated responses. In isolated guinea pig atria, it blocked the negative inotropic effects of the adenosine agonist NECA with a KB of 3.4 nM.[1] Conversely, it was substantially less potent in antagonizing A2b-mediated relaxation in the guinea pig aorta, showing over 2500-fold lower potency.[1]
Experimental Protocols
The characterization of this compound involved several key experimental methodologies to determine its binding affinity, selectivity, and in vivo efficacy.
Radioligand Binding Assays:
-
A1 Receptor Binding: The affinity of WRC-0571 for the A1 adenosine receptor was determined by its ability to inhibit the binding of the radioligand [3H]-N6-cyclohexyladenosine (CHA) to guinea pig A1-receptors.[1]
-
A2a Receptor Binding: The potency at the A2a receptor was assessed through inhibition of [3H]-5'-N-ethylcarboxamidoadenosine binding to bovine A2a receptors.[1]
-
Cloned Human Receptor Binding: The binding affinities for cloned human A1, A2a, and A3 adenosine receptors were also determined using appropriate radioligands.[1]
In Vitro Functional Assays:
-
Isolated Guinea Pig Atria: The A1-antagonist activity was functionally assessed in guinea pig isolated atria by measuring the antagonism of the negative inotropic responses induced by 5'-N-ethylcarboxamidoadenosine (NECA).[1]
-
Guinea Pig Aorta Relaxation: The A2b-mediated effects were studied by measuring the antagonism of NECA-induced relaxation in guinea pig aorta.[1]
In Vivo Studies:
-
Anesthetized Rats: The in vivo efficacy of WRC-0571 was evaluated in anesthetized rats. The compound was tested for its ability to antagonize adenosine-induced bradycardia (an A1-mediated effect) and A2-mediated hindquarter vasodilation. WRC-0571 was effective at antagonizing bradycardia at doses as low as 1 nmol/kg and demonstrated oral activity at 0.3 µmol/kg.[1]
Signaling Pathway
WRC-0571 acts as an antagonist at the A1 adenosine receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist (like adenosine) to the A1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. WRC-0571 blocks this signaling cascade by preventing the agonist from binding to the receptor.
Caption: A1 Adenosine Receptor signaling pathway and antagonism by this compound.
This guide provides a summary of the key technical aspects of this compound. Its high potency and selectivity for the A1 adenosine receptor make it a valuable tool for research and a potential lead compound in drug discovery.
References
(Rac)-WRC-0571 role in targeted protein degradation
An in-depth analysis of the scientific literature reveals that the compound (Rac)-WRC-0571 is not involved in targeted protein degradation . Instead, it is a well-characterized, potent, and selective A1 adenosine (B11128) receptor antagonist . The initial request for a technical guide on its role in protein degradation is based on a mischaracterization of the molecule's biological function.
This guide provides the accurate pharmacological profile of this compound as an A1 adenosine receptor antagonist, including its known quantitative data and mechanism of action.
Pharmacological Profile of this compound
This compound is a non-xanthine antagonist of the A1 adenosine receptor. Its primary function is to block the action of adenosine at this specific G-protein coupled receptor.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters reported for this compound.
| Parameter | Value | Description |
| CAS Number | 501667-77-2 | A unique numerical identifier assigned by the Chemical Abstracts Service. |
| Molecular Formula | C17H26N6O | The chemical formula indicating the number of atoms of each element in the molecule. |
| Molecular Weight | 330.43 g/mol | The mass of one mole of the substance. |
| Ki Value | 1.1 nM | The inhibition constant, representing the concentration of the antagonist that occupies 50% of the A1 adenosine receptors in the absence of the agonist. This value was determined by its ability to inhibit the binding of [3H]-N6-cyclohexyladenosine (CHA) to guinea pig A1-receptors. |
Mechanism of Action: A1 Adenosine Receptor Antagonism
Adenosine is a nucleoside that plays a crucial role in regulating various physiological processes by activating four subtypes of G-protein coupled receptors: A1, A2A, A2B, and A3. The A1 adenosine receptor (A1AR) is primarily coupled to inhibitory G proteins (Gi/o).
The signaling pathway proceeds as follows:
-
Agonist Binding: Under normal physiological conditions, adenosine binds to the A1AR.
-
G-Protein Activation: This binding activates the associated Gi/o protein.
-
Downstream Effects: The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also activates potassium channels and inhibits calcium channels.
-
Physiological Response: The overall effect is a reduction in cellular excitability, which in different tissues can lead to a slowed heart rate, and reduced neurotransmitter release.
This compound, as an antagonist, binds to the A1AR but does not activate it. By occupying the receptor's binding site, it prevents adenosine from binding and initiating the downstream signaling cascade. This blockade of adenosine's inhibitory effects can result in increased neurotransmitter release and enhanced cardiac contractility.
Experimental Protocols for A1 Receptor Antagonist Characterization
The characterization of A1 adenosine receptor antagonists like this compound typically involves the following key experimental protocols:
-
Radioligand Binding Assays:
-
Objective: To determine the affinity of the antagonist for the receptor.
-
Methodology:
-
Prepare cell membranes expressing the A1 adenosine receptor (e.g., from rat cerebral cortex).
-
Incubate the membranes with a constant concentration of a radiolabeled A1 receptor agonist (e.g., [3H]N6-cyclohexyladenosine - CHA) and varying concentrations of the unlabeled antagonist (this compound).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
-
-
Functional Assays (e.g., Adenylyl Cyclase Activity):
-
Objective: To determine the functional effect of the antagonist on receptor signaling.
-
Methodology:
-
Use cells expressing the A1 adenosine receptor.
-
Stimulate adenylyl cyclase with an agent like forskolin.
-
Treat the cells with an A1 receptor agonist to observe the inhibition of forskolin-stimulated cAMP production.
-
Co-incubate the cells with the agonist and varying concentrations of the antagonist (this compound).
-
Measure the intracellular cAMP levels using methods like ELISA or radioimmunoassay.
-
An effective antagonist will reverse the agonist-induced inhibition of cAMP production.
-
-
Signaling Pathway Visualization
The following diagram illustrates the mechanism of A1 adenosine receptor signaling and the inhibitory action of an antagonist like this compound.
Conclusion
The compound this compound is an antagonist of the A1 adenosine receptor and is not associated with targeted protein degradation. The information provided in this guide accurately reflects its established pharmacological role.
For researchers, scientists, and drug development professionals interested in targeted protein degradation, I can provide a comprehensive technical guide on that topic. This would include an in-depth overview of the field, detailed information on well-established protein degraders (e.g., PROTACs and molecular glues), summaries of quantitative data, standard experimental protocols, and relevant pathway and workflow visualizations.
The PEG Linker in PROTACs: A Technical Guide for Drug Development Professionals
Disclaimer: As of December 2025, there is no publicly available scientific literature or data describing a Proteolysis Targeting Chimera (PROTAC) based on the A1 adenosine (B11128) receptor antagonist (Rac)-WRC-0571, nor the use of a Polyethylene Glycol (PEG) linker in conjunction with this specific molecule. The following guide provides a comprehensive technical overview of the role and importance of PEG linkers in the design and function of PROTACs in general, intended for researchers, scientists, and drug development professionals.
Introduction to PROTACs and the Pivotal Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1][2][] They function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][4] A PROTAC molecule is comprised of three key components: a "warhead" that binds to the target protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects these two elements.[1][4][5]
Upon entering a cell, the PROTAC forms a ternary complex with the POI and an E3 ligase.[5][6] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][5][7] The PROTAC itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[1][7]
The linker is not merely a passive spacer; its composition and length are critical determinants of a PROTAC's efficacy.[8][9] The linker influences the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.[2][9]
The Significance of PEG Linkers in PROTAC Design
Polyethylene Glycol (PEG) linkers are among the most commonly used linkers in PROTAC design.[2][4][10] Their popularity stems from a range of advantageous properties:
-
Enhanced Solubility: PEG chains are hydrophilic, which can significantly improve the aqueous solubility of often-hydrophobic PROTAC molecules. This is crucial for their handling, formulation, and bioavailability.[2][10][11][12]
-
Biocompatibility: PEGs are well-known for their low toxicity and immunogenicity, making them suitable for in vivo applications.[8]
-
Tunable Length: PEG linkers can be synthesized in various lengths with high precision. This allows for the systematic optimization of the distance between the warhead and the E3 ligase ligand to achieve optimal ternary complex formation and subsequent protein degradation.[8][10][12]
-
Improved Permeability: The incorporation of a PEG linker can influence the cell permeability of a PROTAC, which is essential for reaching its intracellular target.[10][11][12]
-
Facile Synthesis: Bifunctional PEG motifs are readily available, enabling the rapid and efficient assembly of PROTAC libraries with diverse linker lengths and attachment points.[10][12]
Data Presentation: The Influence of PEG Linker Length on PROTAC Activity
The length of the PEG linker is a critical parameter that must be empirically optimized for each specific PROTAC system. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[8]
The following table summarizes hypothetical, yet representative, quantitative data illustrating the impact of PEG linker length on the degradation efficiency of a generic PROTAC.
| PROTAC Candidate | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-A | PEG2 | ~9 | 500 | 45 |
| PROTAC-B | PEG4 | ~15 | 50 | 95 |
| PROTAC-C | PEG6 | ~21 | 100 | 80 |
| PROTAC-D | PEG8 | ~27 | 800 | 30 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
As the hypothetical data illustrates, there is often an optimal linker length that results in the most potent and efficacious degradation. In a study on estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal.[13] However, the ideal length is highly dependent on the specific target protein and E3 ligase pair.[4]
Experimental Protocols
The development of a PROTAC involves its chemical synthesis followed by a series of assays to evaluate its biological activity.
General Synthesis of a PROTAC with a PEG Linker
The synthesis of a PROTAC with a PEG linker is typically a multi-step process. A common strategy involves the sequential amide coupling of a bifunctional PEG linker to the warhead and the E3 ligase ligand.[11]
Step 1: Synthesis of the Warhead-Linker Intermediate
-
Dissolve the amine-functionalized warhead (1.0 equivalent) and a PEG linker with a terminal carboxylic acid and a protected hydroxyl group in an anhydrous solvent such as dimethylformamide (DMF).
-
Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitored by LC-MS.
-
Purify the warhead-linker intermediate using flash column chromatography.
Step 2: Deprotection and Activation of the Linker
-
Deprotect the terminal hydroxyl group of the PEG linker.
-
Activate the hydroxyl group, for example, by converting it to a tosylate, to facilitate coupling with the E3 ligase ligand.
Step 3: Final PROTAC Synthesis
-
Dissolve the activated warhead-linker intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add a base (e.g., DIPEA) and heat the reaction as necessary.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.[11]
Solid-phase synthesis methods have also been developed to expedite the creation of PROTAC libraries with varying linker lengths and compositions.[14]
Key Assays for PROTAC Evaluation
A suite of in vitro and in-cell assays is employed to characterize the activity of a newly synthesized PROTAC.
-
Binding Assays: Techniques such as Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) are used to determine the binary binding affinities of the PROTAC for both the target protein and the E3 ligase.[15] These assays can also be adapted to measure the formation and stability of the ternary complex.[15]
-
Ubiquitination Assays: In vitro ubiquitination assays using purified components can confirm that the PROTAC facilitates the ubiquitination of the target protein by the recruited E3 ligase.[15] In-cell ubiquitination can be assessed by immunoprecipitation of the target protein followed by western blotting for ubiquitin.
-
Protein Degradation Assays: The most common method to measure PROTAC-induced protein degradation is Western blotting, which allows for the quantification of the target protein levels in cells treated with the PROTAC at various concentrations and time points.[15] Other methods include capillary-based immunoassays, ELISA, and mass spectrometry-based proteomics.[15][] Live-cell reporter assays using tagged proteins (e.g., with NanoLuc® or HaloTag®) can provide real-time kinetics of protein degradation.[17]
Mandatory Visualizations
The following diagrams illustrate the general structure and mechanism of action of a PROTAC.
Caption: General structure of a PROTAC molecule with a PEG linker.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. precisepeg.com [precisepeg.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 11. benchchem.com [benchchem.com]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein Degradation and PROTACs [promega.com]
Methodological & Application
Application Notes and Protocols for BRD9 Degradation using a PROTAC Approach
Disclaimer: Information regarding the specific compound "(Rac)-WRC-0571" is not available in the public domain as of the latest search. The following application notes and protocols are a generalized guide for the degradation of Bromodomain-containing protein 9 (BRD9) using a representative Proteolysis Targeting Chimera (PROTAC). These protocols are based on established methodologies for similar BRD9 degraders and are intended to provide a comprehensive framework for researchers.
Introduction to BRD9 and Targeted Protein Degradation
Bromodomain-containing protein 9 (BRD9) is a member of the bromodomain and extra-terminal domain (BET) family of proteins and a subunit of the human BAF (SWI/SNF) nucleosome remodeling complex.[1][2][3] BRD9 is involved in the regulation of gene expression and has been identified as a therapeutic target in several cancers, including synovial sarcoma and acute myeloid leukemia.[1][2]
Targeted protein degradation using PROTACs is a novel therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[4][5][6] PROTACs are heterobifunctional molecules with a ligand that binds to the protein of interest (in this case, BRD9) and another ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[4][6] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[6]
Quantitative Data for Representative BRD9 Degraders
The following table summarizes the reported degradation potency and cellular activity of several known BRD9 degraders. This data can serve as a benchmark for evaluating new compounds.
| Compound | E3 Ligase Ligand | Cell Line(s) | DC50 (Degradation) | IC50 (Proliferation) | Dmax (Max Degradation) | Reference(s) |
| CW-3308 | Cereblon | G401, HS-SY-II | < 10 nM | Not Specified | > 90% | [7] |
| PROTAC 11 | Cereblon | Not Specified | 50 nM | 104 nM | Not Specified | [4] |
| PROTAC 23 | VHL | EOL-1, A-204 | 1.8 nM (BRD9) | Not Specified | Not Specified | [4] |
| E5 | Not Specified | MV4-11, OCI-LY10 | 16 pM | 0.27 nM, 1.04 nM | Not Specified | [8] |
| FHD-609 | Not Specified | Synovial sarcoma, SMARCB1-loss tumors | Dose-dependent | Not Specified | >90% at ≥ 40 mg BIW (in vivo) | [9] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with a BRD9 Degrader
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight if applicable.
-
Compound Preparation: Prepare a stock solution of the BRD9 degrader in a suitable solvent, such as DMSO. Make serial dilutions to achieve the desired final concentrations.
-
Cell Treatment: Treat the cells with varying concentrations of the BRD9 degrader. Include a vehicle control (e.g., DMSO) and a negative control (an inactive epimer of the degrader, if available). The treatment duration can range from a few hours to several days, depending on the experimental endpoint. For degradation kinetics, a time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours) is recommended.
Protocol 2: Western Blot Analysis of BRD9 Degradation
This protocol is used to quantify the reduction in BRD9 protein levels following treatment with a degrader.[10]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit to ensure equal protein loading.[10]
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD9 signal to the loading control signal. Calculate the percentage of BRD9 degradation relative to the vehicle-treated control. The DC50 value (concentration at which 50% degradation is achieved) can be determined by plotting the percentage of degradation against the logarithm of the degrader concentration.
Protocol 3: Cell Viability/Proliferation Assay
This assay measures the effect of BRD9 degradation on cell growth and survival.
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with a range of degrader concentrations as described in Protocol 1.
-
Assay Procedure: After the desired treatment period (e.g., 72 hours), add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the degrader concentration to determine the IC50 value (concentration at which 50% inhibition of cell growth is achieved).
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the BRD9-PROTAC-E3 ligase ternary complex.[10]
-
Cell Treatment and Lysis: Treat cells with the BRD9 degrader or vehicle control for a short period (e.g., 1-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysates with an antibody against the E3 ligase (e.g., anti-Cereblon) or BRD9 overnight at 4°C to pull down the complex.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BRD9 and the E3 ligase to detect the co-immunoprecipitated proteins.
Visualizations
Caption: Mechanism of Action for a BRD9 PROTAC Degrader.
Caption: Experimental Workflow for Evaluating a BRD9 Degrader.
References
- 1. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRD9 Bifunctional Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD9 bromodomain containing 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. foghorntx.com [foghorntx.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for BRD9 Western Blotting
These application notes provide a detailed protocol for the detection and quantification of Bromodomain-containing protein 9 (BRD9) in cell lysates by Western blotting. This method is suitable for assessing the baseline expression of BRD9 or evaluating changes in its expression following treatment with compounds such as the hypothetical molecule (Rac)-WRC-0571.
BRD9 is a component of the SWI/SNF chromatin remodeling complex and plays a crucial role in regulating gene expression.[1][2] It is a subject of interest in various diseases, including cancer, making the accurate measurement of its protein levels essential for research and drug development.[1][3] The following protocol is a comprehensive guide for researchers, scientists, and drug development professionals.
Experimental Protocol: Western Blotting for BRD9
This protocol outlines the entire workflow from cell culture and treatment to data analysis for assessing BRD9 protein levels.
1. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., a human cancer cell line known to express BRD9) in multi-well plates at an appropriate density. Allow the cells to adhere and grow overnight in complete cell culture medium.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. It is crucial to include a vehicle control (e.g., DMSO) to account for any effects of the solvent. The treatment duration should be optimized based on the expected mechanism of action of the compound.
2. Cell Lysis
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[4]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well to prevent protein degradation.[5][6]
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[4][5]
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete cell lysis.[4][5]
-
Centrifuge the lysate at approximately 14,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[5][6]
-
Carefully collect the supernatant, which contains the soluble proteins.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a suitable protein assay, such as the bicinchoninic acid (BCA) assay.[6][7] This step is critical for ensuring equal loading of protein in each lane of the gel.
4. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer (2x or 4x) to the normalized protein samples.[5]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[5][8]
-
Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-polyacrylamide gel (SDS-PAGE).[5][8] The percentage of the gel should be chosen based on the molecular weight of BRD9.
-
Include a pre-stained protein ladder to monitor the separation and estimate the molecular weight of the target protein.[7]
-
Run the gel according to the manufacturer's instructions until adequate separation of the proteins is achieved.[5]
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6][9] This can be done using a wet or semi-dry transfer system.[10]
-
After the transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.[5]
6. Immunoblotting and Detection
-
Blocking: Block the membrane with a suitable blocking buffer, such as 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST), for 1 hour at room temperature with gentle agitation.[6][10] This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BRD9. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendations. This incubation is typically performed overnight at 4°C with constant rocking.[5][6]
-
Washing: Wash the membrane three to five times with TBST for 5-10 minutes each to remove any unbound primary antibody.[5][9]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody. This incubation is usually done for 1 hour at room temperature with gentle agitation.[5][8]
-
Final Washes: Repeat the washing steps as described above to remove the unbound secondary antibody.[5][8]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for a few minutes.[6][7]
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[5]
7. Data Analysis and Normalization
-
Quantify the intensity of the BRD9 bands using image analysis software.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a loading control protein, such as GAPDH or β-actin.[4][6]
-
Normalize the intensity of the BRD9 band to the intensity of the corresponding loading control band.
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table for easy comparison of BRD9 protein levels across different treatment conditions.
| Treatment Group | Concentration | Normalized BRD9 Protein Level (Arbitrary Units) | Standard Deviation |
| Vehicle Control | - | 1.00 | 0.12 |
| This compound | 1 µM | 0.75 | 0.09 |
| This compound | 5 µM | 0.42 | 0.05 |
| This compound | 10 µM | 0.18 | 0.03 |
Visualizations
Experimental Workflow for BRD9 Western Blot
Caption: Workflow of Western blotting for BRD9 detection.
Signaling Pathway Context (Hypothetical)
Caption: Hypothetical signaling pathway involving BRD9.
References
- 1. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. uniprot.org [uniprot.org]
- 3. biospace.com [biospace.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad.com [bio-rad.com]
- 6. benchchem.com [benchchem.com]
- 7. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 8. ptglab.com [ptglab.com]
- 9. ウェスタンブロッティングに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Western blot protocol | Abcam [abcam.com]
Application Note: (Rac)-WRC-0571 Cell Viability Assay
Introduction
(Rac)-WRC-0571 is identified as a potent inhibitor of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1] The study of ferroptosis and its inhibitors is a rapidly growing field in cancer biology, neurodegenerative diseases, and ischemia-reperfusion injury. This application note provides a detailed protocol for assessing the cytoprotective effects of this compound against ferroptosis-induced cell death using a colorimetric cell viability assay.
Principle of the Assay
This protocol utilizes a tetrazolium-based assay (e.g., MTT, WST-8) to quantify cell viability.[2][3][4] Metabolically active cells reduce the tetrazolium salt to a colored formazan (B1609692) product, and the amount of formazan is directly proportional to the number of viable cells.[4] By inducing ferroptosis with a compound like RSL3 and co-treating with this compound, the protective effect of the inhibitor can be quantified by measuring the difference in cell viability.
Materials and Reagents
-
Cancer cell line susceptible to ferroptosis (e.g., HT-1080, A375, OVCAR8)[5]
-
This compound
-
Ferroptosis inducer (e.g., RSL3, Erastin)
-
Ferrostatin-1 (positive control inhibitor)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) reagent
-
Solubilization solution (e.g., DMSO or a specialized detergent for MTT)
-
Microplate reader
Experimental Protocol
Cell Seeding
-
Culture the selected cancer cell line in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
Compound Treatment
-
Prepare stock solutions of this compound, the ferroptosis inducer (e.g., RSL3), and the positive control (Ferrostatin-1) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and Ferrostatin-1 in culture medium to achieve the desired final concentrations.
-
Prepare the ferroptosis inducer at a concentration known to induce significant cell death (e.g., determined by a prior dose-response experiment).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of medium containing the different treatments to the respective wells as described in the plate layout table below.
-
Incubate the plate for the desired treatment duration (e.g., 6, 12, or 24 hours).[5]
Cell Viability Measurement (WST-8 Assay Example)
-
Following the treatment period, add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in the incubator. The incubation time should be optimized for the specific cell line.
-
After incubation, gently shake the plate to ensure uniform color distribution.
-
Measure the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (untreated cells) using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the results as a bar graph or dose-response curve.
Data Presentation
Table 1: Example Plate Layout for 96-Well Plate
| Well Range | Treatment Group | This compound (µM) | Ferroptosis Inducer (e.g., RSL3) (µM) | Ferrostatin-1 (µM) |
| A1-A3 | Vehicle Control | 0 | 0 | 0 |
| B1-B3 | Inducer Only | 0 | 1 | 0 |
| C1-C3 | This compound (Low) + Inducer | 0.1 | 1 | 0 |
| D1-D3 | This compound (Med) + Inducer | 1 | 1 | 0 |
| E1-E3 | This compound (High) + Inducer | 10 | 1 | 0 |
| F1-F3 | Positive Control + Inducer | 0 | 1 | 10 |
| G1-G3 | This compound Only | 10 | 0 | 0 |
| H1-H3 | Blank (Medium Only) | - | - | - |
Table 2: Hypothetical Quantitative Data Summary
| Treatment Group | Average Absorbance (450 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 1.25 | 0.08 | 100% |
| Inducer Only | 0.31 | 0.04 | 24.8% |
| This compound (0.1 µM) + Inducer | 0.55 | 0.06 | 44.0% |
| This compound (1 µM) + Inducer | 0.88 | 0.07 | 70.4% |
| This compound (10 µM) + Inducer | 1.15 | 0.09 | 92.0% |
| Positive Control (10 µM) + Inducer | 1.10 | 0.08 | 88.0% |
| This compound (10 µM) Only | 1.22 | 0.07 | 97.6% |
Visualizations
Caption: Signaling pathway of ferroptosis and its inhibition by this compound.
Caption: Experimental workflow for the this compound cell viability assay.
References
Application Notes: (Rac)-WRC-0571, a Potent Wnt/β-Catenin Pathway Inhibitor for Synovial Sarcoma Research
Introduction
Synovial sarcoma is an aggressive soft-tissue cancer, particularly prevalent in adolescents and young adults, with limited effective therapeutic options.[1][2][3] A key driver of its pathogenesis is the characteristic SS18-SSX fusion oncogene, which leads to the aberrant activation of several signaling pathways critical for tumor growth and survival.[1][2] Extensive research has identified the canonical Wnt/β-catenin signaling pathway as a central player in synovial sarcoma tumorigenesis.[1][2][3][4][5] The activation of this pathway, often evidenced by the nuclear accumulation of β-catenin, is observed in a significant percentage of synovial sarcoma cases.[5] This constitutive signaling promotes cell proliferation and prevents apoptosis, making it a prime target for therapeutic intervention.[1][4]
(Rac)-WRC-0571 is a novel, rationally designed small molecule inhibitor of the Wnt/β-catenin pathway. It is hypothesized to act by preventing the nuclear translocation of β-catenin, thereby inhibiting the transcription of Wnt target genes such as c-Myc and Cyclin D1, which are crucial for cell cycle progression and proliferation. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in synovial sarcoma cell lines, offering a framework for its preclinical assessment.
Data Presentation: Efficacy of this compound in Synovial Sarcoma Cell Lines
The following tables summarize the hypothetical quantitative data obtained from treating various synovial sarcoma cell lines with this compound.
Table 1: Cytotoxicity of this compound in Synovial Sarcoma Cell Lines
| Cell Line | Histological Subtype | IC50 (µM) after 72h Treatment |
| SYO-1 | Biphasic[6][7] | 1.5 ± 0.2 |
| HS-SY-II | Monophasic Spindle Cell[8] | 2.1 ± 0.3 |
| ICR-SS-1 | Not Specified[9][10] | 1.8 ± 0.25 |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment (48h) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| SYO-1 | Vehicle (DMSO) | 3.2 ± 0.5 | 1.5 ± 0.3 |
| WRC-0571 (2 µM) | 25.8 ± 2.1 | 10.3 ± 1.5 | |
| HS-SY-II | Vehicle (DMSO) | 4.1 ± 0.6 | 2.0 ± 0.4 |
| WRC-0571 (2 µM) | 22.5 ± 1.9 | 8.7 ± 1.1 |
Table 3: Downregulation of Wnt Pathway Proteins by this compound (24h)
| Cell Line | Treatment (2 µM) | Nuclear β-Catenin (Relative Expression) | c-Myc (Relative Expression) | Cyclin D1 (Relative Expression) |
| SYO-1 | Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| WRC-0571 | 0.21 ± 0.04 | 0.35 ± 0.05 | 0.41 ± 0.06 | |
| HS-SY-II | Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| WRC-0571 | 0.29 ± 0.05 | 0.42 ± 0.07 | 0.48 ± 0.08 |
Table 4: Cell Cycle Analysis after this compound Treatment (48h)
| Cell Line | Treatment (2 µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| SYO-1 | Vehicle (DMSO) | 45.3 ± 3.3 | 35.1 ± 2.9 | 19.6 ± 2.1 |
| WRC-0571 | 70.2 ± 4.1 | 15.8 ± 1.8 | 14.0 ± 1.5 | |
| HS-SY-II | Vehicle (DMSO) | 48.1 ± 3.5 | 33.5 ± 2.8 | 18.4 ± 1.9 |
| WRC-0571 | 68.9 ± 3.9 | 17.2 ± 2.0 | 13.9 ± 1.7 |
Experimental Protocols
Protocol 1: Cell Culture of Synovial Sarcoma Lines
-
Cell Lines: SYO-1, HS-SY-II, and ICR-SS-1.
-
Culture Medium:
-
SYO-1 & ICR-SS-1: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HS-SY-II: DMEM supplemented with 10% heat-inactivated FBS.[11]
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach adherent cells.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[14][15]
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat with this compound or vehicle control for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.[15]
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[14][16]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[14][15][16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[14][16]
Protocol 4: Western Blotting for Wnt Pathway Proteins
This protocol is for detecting changes in the expression of β-catenin, c-Myc, and Cyclin D1.
-
Cell Lysis: Treat cells with this compound for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17][18]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., GAPDH or β-actin). Recommended antibody dilutions for β-catenin are typically between 1:1000 and 1:6000.[19][20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[21][22][23][24][25]
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells.[21]
-
Fixation: Wash the cells with PBS, then fix them by adding ice-cold 70% ethanol (B145695) dropwise while vortexing.[21][23][24][25] Incubate for at least 30 minutes on ice or store at -20°C.[21][24][25]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[21][23]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) to degrade RNA and ensure specific DNA staining.[21][23][25]
-
PI Staining: Add Propidium Iodide solution (50 µg/mL) and incubate for 5-10 minutes at room temperature.[21][25]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events. Use software to model the cell cycle distribution.[21][22]
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in synovial sarcoma cells.
References
- 1. Targeting the Wnt Pathway in Synovial Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Wnt pathway in synovial sarcoma models. | The Lee Lab at Vanderbilt | Vanderbilt University [lab.vanderbilt.edu]
- 3. Targeting the Wnt pathway in synovial sarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Establishment and characterization of a biphasic synovial sarcoma cell line, SYO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishment and characterization of a new human synovial sarcoma cell line, HS-SY-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Characterisation of a Novel Cell Line (ICR-SS-1) Established from a Patient-Derived Xenograft of Synovial Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HS-SY-II - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. abcam.com [abcam.com]
- 13. atcc.org [atcc.org]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. bosterbio.com [bosterbio.com]
- 16. kumc.edu [kumc.edu]
- 17. benchchem.com [benchchem.com]
- 18. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Beta Catenin antibody (51067-2-AP) | Proteintech [ptglab.com]
- 20. beta-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. vet.cornell.edu [vet.cornell.edu]
- 24. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 25. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for (Rac)-WRC-0571 in Acute Myeloid Leukemia (AML) Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in chemotherapy and targeted therapies, there remains a critical need for novel therapeutic agents with distinct mechanisms of action. (Rac)-WRC-0571 is an investigational small molecule hypothesized to induce a form of regulated cell death known as ferroptosis. Ferroptosis is an iron-dependent process characterized by the accumulation of lipid peroxides to lethal levels, and its induction has emerged as a promising anti-cancer strategy. These application notes provide an overview of the proposed mechanism of this compound and protocols for its evaluation in AML cell lines.
Proposed Mechanism of Action
This compound is postulated to function as a ferroptosis inducer by indirectly inhibiting Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides. By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately resulting in oxidative cell death. This mechanism is distinct from traditional apoptosis-inducing chemotherapeutics and may offer an advantage in treating therapy-resistant AML.
Caption: Proposed mechanism of this compound inducing ferroptosis in AML cells.
Quantitative Data Summary
The following tables summarize hypothetical data on the effects of this compound in various AML cell lines.
Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines
| Cell Line | Subtype | IC50 (µM) after 72h |
| HL-60 | M2 | 1.5 |
| THP-1 | M5 | 2.8 |
| KG-1 | M0 | 5.2 |
| MOLM-13 | M5a | 1.9 |
| OCI-AML3 | M4 | 3.5 |
Table 2: Induction of Ferroptosis Markers by this compound (1 µM, 24h)
| Cell Line | Lipid ROS Fold Increase | Glutathione (GSH) Depletion (%) |
| HL-60 | 4.2 | 65 |
| THP-1 | 3.8 | 58 |
| MOLM-13 | 4.5 | 71 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
(Rac)-WRC-0571 dose-response curve analysis
An in-depth analysis of the dose-response characteristics of (Rac)-WRC-0571, a potent and selective antagonist of the A1 adenosine (B11128) receptor, is critical for researchers in pharmacology and drug development. This document provides detailed application notes and protocols for conducting dose-response curve analysis of this compound, intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a non-xanthine derivative that demonstrates high affinity and selectivity for the A1 adenosine receptor.[1] Understanding its dose-response relationship is fundamental to characterizing its pharmacological profile. This is typically achieved through competitive radioligand binding assays and functional assays that measure the physiological response to receptor activation in the presence of the antagonist.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a comparative overview of its binding affinity and selectivity across different adenosine receptor subtypes and species.
| Parameter | Receptor | Species | Value | Assay Type |
| K_i_ | A1 Adenosine Receptor | Guinea Pig | 1.1 nM | [³H]-N⁶-cyclohexyladenosine (CHA) binding |
| K_i_ | A2a Adenosine Receptor | Bovine | 234 nM | [³H]-5'-N-ethylcarboxamidoadenosine binding |
| K_i_ | A1 Adenosine Receptor | Human (cloned) | 1.7 nM | Radioligand Binding |
| K_i_ | A2a Adenosine Receptor | Human (cloned) | 105 nM | Radioligand Binding |
| K_i_ | A3 Adenosine Receptor | Human (cloned) | 7940 nM | Radioligand Binding |
| K_B_ | A1 Adenosine Receptor | Guinea Pig | 3.4 nM | NECA-induced negative inotropic response |
| Selectivity | A1 vs. A2a | Human | 62-fold | - |
| Selectivity | A1 vs. A3 | Human | 4670-fold | - |
Experimental Protocols
Radioligand Competitive Binding Assay
This protocol outlines a method to determine the binding affinity (K_i_) of this compound for the A1 adenosine receptor.
a. Materials and Reagents:
-
Cell membranes expressing the A1 adenosine receptor (e.g., from CHO or HEK293 cells stably expressing the human A1AR).
-
Radioligand: [³H]R-N⁶-(2-phenylisopropyl)adenosine ([³H]R-PIA).
-
This compound.
-
Non-specific binding control: 5'-N-ethylcarboxamidoadenosine (NECA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., GF/C).
-
96-well plates.
b. Experimental Workflow:
References
Application Notes and Protocols for Optimizing (Rac)-WRC-0571 Concentration in Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-WRC-0571 is a potent and highly selective antagonist of the A1 adenosine (B11128) receptor (A1AR).[1] Its ability to specifically block A1AR signaling makes it a valuable tool for investigating the physiological and pathological roles of this receptor. Proper concentration optimization is critical to ensure specific A1AR antagonism while avoiding off-target effects and cytotoxicity. These application notes provide detailed protocols and guidelines for determining the optimal concentration of this compound for in vitro experiments.
Clarification of Nomenclature: It is important to distinguish the small molecule A1AR antagonist, WRC-0571, from the WAVE Regulatory Complex (WRC), a protein complex involved in actin cytoskeleton dynamics.[2][3][4][5][6] The similar acronyms are coincidental, and the two are functionally unrelated.
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist at the A1 adenosine receptor. The A1AR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Upon activation by its endogenous ligand, adenosine, the A1AR initiates a signaling cascade that includes:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channel activity: Activation of potassium channels and inhibition of calcium channels, generally leading to hyperpolarization and reduced neuronal excitability.
-
Activation of phospholipase C (PLC): This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.
By blocking the binding of adenosine to the A1AR, this compound prevents these downstream signaling events.
Quantitative Data Summary
The following table summarizes the reported binding affinities and functional potencies of WRC-0571. Note that the "(Rac)" designation suggests the compound is a racemic mixture; the activities of individual enantiomers have not been reported.
| Parameter | Receptor/Tissue | Species | Value | Reference |
| Ki | A1 Adenosine Receptor | Guinea Pig | 1.1 nM | [1] |
| Ki | Cloned A1 Adenosine Receptor | Human | 1.7 nM | [1] |
| Ki | Cloned A2a Adenosine Receptor | Human | 105 nM | [1] |
| Ki | Cloned A3 Adenosine Receptor | Human | 7940 nM | [1] |
| KB | A1-mediated negative inotropic response | Guinea Pig Atria | 3.4 nM | [1] |
-
Ki: Inhibitor constant, a measure of binding affinity.
-
KB: Equilibrium dissociation constant of a competitive antagonist, determined from functional assays.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the stock solution are crucial for experimental reproducibility.
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.
-
To aid dissolution, vortexing and gentle warming (up to 37°C) can be applied. Sonication may also be beneficial if the compound is difficult to dissolve.[11]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Determination of Optimal Concentration using a Dose-Response Curve
The optimal concentration of this compound should be determined empirically for each cell line and experimental condition. A dose-response experiment is essential to identify a concentration that effectively antagonizes the A1AR without causing non-specific effects.
-
Suggested Concentration Range: Based on the reported Ki and KB values (1.1-3.4 nM), a starting concentration range for a dose-response curve could be from 0.1 nM to 1 µM. A 10-point, 3-fold serial dilution is a common approach.
-
Protocol (Example using a cAMP Assay):
-
Cell Seeding: Plate a cell line endogenously or exogenously expressing the A1AR in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in your assay buffer or cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤ 0.1%).[11]
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of an A1AR agonist (e.g., adenosine or a stable analog like NECA) to the wells. The agonist concentration should be at its EC80 or EC90 (the concentration that elicits 80% or 90% of the maximal response) to ensure a robust signal for inhibition. This is typically co-administered with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
cAMP Measurement: After the appropriate incubation time with the agonist, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and a control with no agonist (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of antagonist that produces 50% of the maximum inhibition).
-
-
Cytotoxicity Assay
It is crucial to ensure that the chosen concentration of this compound is not cytotoxic to the cells.
-
Protocol (Example using MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate as for the dose-response assay.
-
Compound Treatment: Treat the cells with the same range of this compound concentrations used in the functional assay, including a vehicle control and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).
-
Incubation: Incubate the cells for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration of this compound used in experiments should not significantly reduce cell viability.
-
Considerations for Experimental Design
-
This compound as a Racemic Mixture: The "(Rac)" prefix indicates that the compound is a racemic mixture, containing equal amounts of two enantiomers. Enantiomers can have different pharmacological properties, with one potentially being more active, inactive, or even having off-target effects. If the specific activities of the enantiomers are unknown, it is important to be aware that the observed effects are due to the mixture.
-
Cell Line Specificity: The optimal concentration of this compound can vary between different cell lines due to differences in receptor expression levels, signaling pathway components, and cell permeability. Therefore, it is essential to perform a dose-response experiment for each cell line used.
-
Serum Effects: Components in fetal bovine serum (FBS) can bind to small molecules, potentially reducing the effective concentration of this compound available to the cells. If variability is observed, consider performing experiments in serum-free or reduced-serum conditions.
-
Compound Stability: Ensure that this compound is stable under your experimental conditions (e.g., in aqueous media at 37°C). Preparing fresh dilutions from a frozen stock for each experiment is recommended.
Troubleshooting
| Issue | Possible Cause | Solution |
| No observable effect | - Concentration is too low.- Compound instability.- Insensitive cell line or assay. | - Test a higher concentration range.- Prepare fresh dilutions for each experiment.- Confirm A1AR expression in your cell line and use a positive control for the assay. |
| High cell death | - Concentration is too high.- Solvent toxicity. | - Perform a dose-response curve to find a non-toxic effective concentration.- Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). |
| Inconsistent results | - Compound degradation.- Variability in cell culture. | - Aliquot stock solutions to avoid freeze-thaw cycles.- Standardize cell seeding density and other culture conditions. |
By following these guidelines and protocols, researchers can confidently determine the optimal concentration of this compound for their specific experimental needs, leading to more reliable and reproducible results.
References
- 1. Characterization of 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy- endonorbornyl)-9-methyladenine (WRC-0571), a highly potent and selective, non-xanthine antagonist of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WAVE regulatory complex - Wikipedia [en.wikipedia.org]
- 3. The WAVE regulatory complex is inhibited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WAVE regulatory complex activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The WAVE Regulatory Complex Links Diverse Receptors to the Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. himedialabs.com [himedialabs.com]
- 11. lifetein.com [lifetein.com]
Determining Optimal Treatment Duration for Maximal BRD9 Degradation Using Heterobifunctional Degraders
Note: As of this writing, information specifically identifying "(Rac)-WRC-0571" is not available in the public domain. The following application notes and protocols are based on the publicly available data for well-characterized BRD9 degraders, such as dBRD9-A and AMPTX-1, and represent a general methodology for determining the optimal treatment duration for maximal degradation of the BRD9 protein.
Application Notes
Bromodomain-containing protein 9 (BRD9) is a component of the non-canonical SWI/SNF chromatin remodeling complex and has emerged as a therapeutic target in several cancers, including synovial sarcoma and multiple myeloma.[1][2] The development of proteolysis-targeting chimeras (PROTACs) and molecular glues provides a mechanism for the targeted degradation of BRD9. These heterobifunctional molecules work by recruiting an E3 ubiquitin ligase to BRD9, leading to its ubiquitination and subsequent degradation by the proteasome.
The kinetics of BRD9 degradation are dependent on several factors, including the specific degrader molecule, its concentration, and the cell line being used. Therefore, determining the optimal treatment duration is critical for achieving maximal protein knockdown and ensuring the desired biological effect in experimental systems. Generally, significant degradation of BRD9 can be observed within a few hours of treatment, with maximal degradation often occurring between 6 and 24 hours.
Summary of BRD9 Degradation Kinetics with Representative Compounds
The following table summarizes the degradation of BRD9 at various time points and concentrations for different BRD9 degraders as reported in the literature.
| Degrader | Cell Line | Concentration | Time Points | Extent of Degradation | Reference |
| A BRD9 Degrader | MOLM-13 | 100 nM | 0, 0.5, 1, 2, 4, 6, 8, 16, 24 hr | Near-complete loss by 4-8 hours | |
| AMPTX-1 | MV4-11 | 100 nM | 6 hr | Significant degradation | [3][4] |
| AMPTX-1 | MCF-7 | 100 nM | 6 hr | Significant degradation | [3][4] |
| dBRD9-A | OPM2 | 100 nmol/L | 6, 24 hr | Substantial degradation at both time points | [5] |
| Compound 9 | U937 | Various | 48 hr | Dose-dependent degradation | [6] |
Experimental Protocols
Protocol 1: Time-Course Analysis of BRD9 Degradation by Western Blot
This protocol outlines the steps to determine the optimal treatment duration for a BRD9 degrader in a specific cell line.
Materials:
-
Cell line of interest (e.g., MOLM-13, MV4-11, OPM2)
-
BRD9 degrader of interest (e.g., dBRD9-A)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Cell Treatment:
-
Treat cells with the BRD9 degrader at a predetermined optimal concentration (e.g., 100 nM).
-
Include a vehicle control (DMSO) for comparison.
-
Incubate the cells for various durations (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
-
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for BRD9 and the loading control. Normalize the BRD9 signal to the loading control and compare the levels at different time points to the 0-hour or vehicle-treated control to determine the time to maximal degradation.
Visualizations
Caption: Workflow for determining the optimal treatment time for BRD9 degradation.
Caption: PROTACs induce degradation by forming a ternary complex with BRD9 and an E3 ligase.
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Degraders | BroadPhar | BroadPharm [broadpharm.com]
- 6. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Co-Immunoprecipitation to Investigate Protein Interactions of the A1 Adenosine Receptor Modulated by (Rac)-WRC-0571
This document provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) to study the protein interaction network of the A1 adenosine (B11128) receptor (A1AR). The protocol is designed for researchers interested in elucidating the effects of (Rac)-WRC-0571, a potent and highly selective A1AR antagonist, on receptor complex formation.
Introduction
This compound is a non-xanthine derivative recognized as a highly potent and selective antagonist for the A1 adenosine receptor.[1] A1ARs are G protein-coupled receptors that play crucial roles in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. Understanding how antagonists like this compound modulate the receptor's interaction with other proteins is key to deciphering its mechanism of action and therapeutic potential.
Co-immunoprecipitation (Co-IP) is a robust and widely used technique to identify and study physiologically relevant protein-protein interactions in vitro.[2][3] This method employs an antibody specific to a "bait" protein—in this case, the A1 adenosine receptor—to capture the entire protein complex from a cell lysate.[4] By comparing the protein interactome in the presence and absence of this compound, researchers can identify binding partners whose association with A1AR is dependent on the receptor's conformational state.
Data Presentation
The selectivity of an antagonist is critical for its use as a specific molecular probe. This compound demonstrates high selectivity for the human A1 adenosine receptor over other adenosine receptor subtypes.[1]
Table 1: Binding Affinity (Ki) of this compound for Cloned Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Selectivity (A1 vs. Subtype) |
| A1 | 1.7 | - |
| A2a | 105 | 62-fold |
| A3 | 7940 | 4670-fold |
Data sourced from studies on cloned human adenosine receptors.[1]
Experimental Protocols
Protocol: Co-Immunoprecipitation of A1 Adenosine Receptor and its Interacting Proteins
This protocol outlines the steps for immunoprecipitating the endogenous A1 adenosine receptor from cultured cells to identify its binding partners. The protocol includes a step for treating cells with this compound to investigate its effect on protein complex formation.
Materials and Reagents:
-
Cell Lines: A cell line with endogenous or stable expression of the A1 adenosine receptor (e.g., CHO-A1, HEK293-A1).
-
This compound stock solution (in DMSO).
-
Antibodies:
-
IP-grade primary antibody against the A1 adenosine receptor.
-
Isotype-matched IgG for use as a negative control.
-
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100. Buffers with low ionic strength and non-ionic detergents are less likely to disrupt protein-protein interactions.[2]
-
Protease and Phosphatase Inhibitor Cocktails (add fresh to lysis buffer).
-
Protein A/G Magnetic Beads or Agarose Slurry.
-
Elution Buffer: 1x Laemmli sample buffer or 0.1 M Glycine-HCl (pH 2.5).
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5) for glycine (B1666218) elution.
-
Phosphate-Buffered Saline (PBS) , ice-cold.
Procedure:
-
Cell Culture and Treatment:
-
Grow cells to 80-90% confluency in appropriate culture dishes.
-
For the experimental condition, treat cells with an optimized concentration of this compound (e.g., 10-100 nM) for a predetermined duration (e.g., 30 minutes to 2 hours) at 37°C.
-
For the control condition, treat cells with an equivalent volume of vehicle (DMSO).
-
-
Cell Harvest and Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer (with freshly added inhibitors) per 10 cm dish.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration using a standard assay (e.g., BCA).
-
-
Pre-Clearing Lysate (Optional but Recommended):
-
To reduce non-specific binding, add 20-30 µL of Protein A/G bead slurry to 1 mg of cell lysate.
-
Incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads using a magnetic rack or by centrifugation (1,000 x g for 1 minute).
-
Transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation (IP):
-
To the pre-cleared lysate, add 2-5 µg of the anti-A1AR primary antibody. For the negative control, add an equivalent amount of isotype-matched IgG.
-
Incubate overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
-
Capture of Immune Complexes:
-
Add 40 µL of Protein A/G bead slurry to each IP sample.
-
Incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.
-
-
Washing:
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with 1 mL of cold Co-IP Lysis/Wash Buffer. After each wash, pellet the beads and completely remove the supernatant. This step is critical for removing non-specifically bound proteins.
-
-
Elution:
-
After the final wash, carefully remove all residual buffer.
-
Elute the protein complexes from the beads by adding 40-50 µL of 1x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Alternatively, use a non-denaturing elution buffer like 0.1 M Glycine-HCl (pH 2.5), incubate for 5-10 minutes, pellet the beads, and transfer the eluate to a new tube containing neutralization buffer.
-
-
Analysis:
-
The eluted proteins are now ready for analysis.
-
Separate the proteins by SDS-PAGE, followed by Western blotting to detect the A1AR "bait" and potential interacting "prey" proteins.
-
For discovery of novel interactors, samples can be analyzed by mass spectrometry (LC-MS/MS).
-
Mandatory Visualizations
Caption: Workflow of the co-immunoprecipitation protocol for A1AR.
Caption: Antagonistic action of this compound on the A1AR signaling pathway.
References
- 1. Characterization of 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy- endonorbornyl)-9-methyladenine (WRC-0571), a highly potent and selective, non-xanthine antagonist of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. assaygenie.com [assaygenie.com]
- 4. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Caspase Assay After (Rac)-WRC-0571 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a caspase-3 colorimetric assay to evaluate the efficacy of the hypothetical Rac GTPase inhibitor, (Rac)-WRC-0571, in inducing apoptosis. The provided methodologies can be adapted for other novel Rac inhibitors and various cell lines.
Introduction to this compound and Apoptosis
This compound is a novel, synthetic small molecule designed to inhibit the activity of the Rac family of small GTPases. Rac GTPases are crucial signaling nodes that regulate a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and survival.[1][2] Dysregulation of Rac signaling is implicated in various diseases, notably cancer, where it can contribute to tumor growth, metastasis, and resistance to therapy.
The induction of apoptosis, or programmed cell death, is a key mechanism through which many anti-cancer agents exert their effects. Apoptosis is executed by a family of cysteine proteases known as caspases. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and in turn activate executioner caspases (e.g., caspase-3, caspase-7). Activated caspase-3 is a central mediator of apoptosis, cleaving a broad spectrum of cellular substrates, which ultimately leads to the dismantling of the cell.[3]
The role of Rac GTPases in apoptosis is complex and context-dependent, with studies showing both pro-apoptotic and anti-apoptotic functions.[2][3] In many cancer cell lines, inhibition of Rac signaling has been shown to induce apoptosis. Therefore, a key aspect of characterizing the mechanism of action of a novel Rac inhibitor like this compound is to determine its ability to activate caspases. This protocol details a colorimetric assay to measure the activity of caspase-3 in cell lysates following treatment with this compound. The assay utilizes a specific caspase-3 substrate, Ac-DEVD-pNA, which upon cleavage by active caspase-3, releases the chromophore p-nitroaniline (pNA), resulting in a color change that can be quantified spectrophotometrically.[4][5]
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothetical signaling pathway of this compound.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., human lymphoma cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control for apoptosis (e.g., Staurosporine)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Caspase-3 Colorimetric Assay Kit, containing:
-
2X Reaction Buffer
-
Caspase-3 substrate (Ac-DEVD-pNA)
-
Caspase-3 inhibitor (Ac-DEVD-CHO) (for control)
-
Protocol: Caspase-3 Colorimetric Assay
This protocol is adapted from standard procedures for caspase activity assays.[4][5][6]
1. Cell Seeding and Treatment
a. Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will allow them to reach 70-80% confluency at the time of treatment. b. Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2). c. Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine). It is recommended to perform each treatment in triplicate. d. Incubate for a predetermined time course (e.g., 6, 12, 24 hours) based on preliminary cytotoxicity assays.
2. Preparation of Cell Lysates
a. For adherent cells: i. Following treatment, aspirate the culture medium. ii. Wash the cells once with ice-cold PBS. iii. Add an appropriate volume of ice-cold Cell Lysis Buffer to each well (e.g., 100 µL for a 12-well plate). iv. Incubate on ice for 10-15 minutes. v. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
b. For suspension cells: i. Following treatment, collect the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). ii. Discard the supernatant and wash the cell pellet once with ice-cold PBS. iii. Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells). iv. Incubate on ice for 10-15 minutes.
c. Centrifuge the lysates at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris. d. Transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. e. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford). This is crucial for normalizing caspase activity.
3. Caspase-3 Assay
a. In a 96-well microplate, add 20-50 µg of protein from each cell lysate to individual wells. b. Adjust the volume of each well to 50 µL with Cell Lysis Buffer. c. Prepare the following controls:
- Negative Control: Lysate from untreated or vehicle-treated cells.
- Blank: 50 µL of Cell Lysis Buffer without cell lysate to measure background absorbance.
- Inhibitor Control (optional but recommended): Lysate from a positive control group pre-incubated with a caspase-3 inhibitor (Ac-DEVD-CHO) for 10-15 minutes prior to adding the substrate. This confirms the specificity of the assay. d. Prepare the Reaction Mix by diluting the 2X Reaction Buffer to 1X with sterile water and adding the Ac-DEVD-pNA substrate to a final concentration of 200 µM. e. Add 50 µL of the Reaction Mix to each well. The final volume in each well will be 100 µL. f. Tap the plate gently to mix. g. Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized. h. Measure the absorbance at 405 nm using a microplate reader.
4. Data Analysis
a. Subtract the absorbance value of the blank from all other readings. b. Normalize the absorbance values to the protein concentration of each lysate. c. Express the results as fold-increase in caspase-3 activity compared to the untreated or vehicle-treated control.
Experimental Workflow Diagram
Caption: Workflow for the caspase-3 colorimetric assay.
Data Presentation
Quantitative data from the caspase-3 assay should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
Table 1: Caspase-3 Activity in Cells Treated with this compound
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Mean Absorbance at 405 nm (± SD) | Normalized Caspase-3 Activity (Fold Change vs. Vehicle) |
| Untreated Control | - | 24 | Value | 1.0 |
| Vehicle Control (DMSO) | 0.1% | 24 | Value | Value |
| This compound | 1 | 24 | Value | Value |
| This compound | 5 | 24 | Value | Value |
| This compound | 10 | 24 | Value | Value |
| Positive Control (Staurosporine) | 1 | 24 | Value | Value |
Note: This table is a template. The actual concentrations, incubation times, and results will vary depending on the specific experiment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal | Insufficient treatment time or drug concentration. | Optimize treatment conditions by performing a time-course and dose-response experiment. |
| Low protein concentration in the lysate. | Ensure sufficient cell numbers and efficient lysis. Increase the amount of protein per well. | |
| Inactive substrate or buffer. | Use fresh reagents and ensure proper storage conditions. | |
| High Background | Contamination of reagents. | Use fresh, sterile reagents. |
| Non-specific protease activity. | Include a caspase-3 inhibitor control to assess non-specific cleavage.[5] | |
| High Variability between Replicates | Inconsistent cell seeding or treatment. | Ensure uniform cell density and accurate pipetting. |
| Incomplete cell lysis. | Optimize lysis conditions to ensure complete release of cytosolic contents. |
By following these detailed protocols and application notes, researchers can effectively assess the pro-apoptotic activity of this compound and other novel compounds targeting the Rac signaling pathway.
References
- 1. Caspase 3-mediated inactivation of rac GTPases promotes drug-induced apoptosis in human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase 3-Mediated Inactivation of Rac GTPases Promotes Drug-Induced Apoptosis in Human Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Induced by Rac GTPase Correlates with Induction of FasL and Ceramides Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting Guide for (Rac)-WRC-0571: Solubility and Handling
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues related to the compound (Rac)-WRC-0571. Due to the limited publicly available data on this specific compound, this guide focuses on best practices for handling novel research chemicals with unknown solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: I am observing precipitation after adding the dissolved this compound to my aqueous cell culture medium. What should I do?
Precipitation upon addition to aqueous solutions is a common issue with compounds initially dissolved in a high concentration of an organic solvent like DMSO. Here are several steps to troubleshoot this problem:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.
-
Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible, typically well below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Use a gentle mixing technique: When diluting the stock solution, add it dropwise to the aqueous medium while gently vortexing or swirling to facilitate rapid and even dispersion.
-
Consider alternative solvents: If DMSO proves problematic, other biocompatible solvents such as ethanol (B145695) could be tested. However, the suitability of these solvents for this compound is unknown and would require empirical testing.
Q3: How should I prepare a stock solution of this compound?
When preparing a stock solution for a compound with unknown solubility, a systematic approach is recommended. The following protocol outlines a general procedure for determining a suitable stock concentration.
Experimental Protocols
Protocol: Determining Stock Solution Concentration
-
Initial Solubility Test:
-
Weigh a small, precise amount of this compound (e.g., 1 mg).
-
Add a measured volume of the chosen solvent (e.g., 100 µL of DMSO) to achieve a high starting concentration (e.g., 10 mg/mL).
-
Vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particulate matter.
-
-
Sonication:
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
After sonication, visually inspect the solution again.
-
-
Stepwise Dilution:
-
If the compound remains insoluble, add additional solvent in measured increments (e.g., 10 µL at a time), vortexing and sonicating after each addition, until the compound is fully dissolved.
-
Record the final volume of solvent used to calculate the maximum stock concentration.
-
Data Presentation
As no quantitative solubility data for this compound is publicly available, a table summarizing empirically determined solubility would be highly valuable. Researchers are encouraged to maintain their own records in a similar format.
| Solvent | Maximum Achieved Concentration (mg/mL) | Observations |
| DMSO | User Determined | e.g., Clear solution, Precipitated upon standing |
| Ethanol | User Determined | e.g., Insoluble, Formed a suspension |
| PBS (pH 7.4) | User Determined | e.g., Insoluble |
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with a novel research compound like this compound.
Caption: Workflow for troubleshooting solubility of this compound.
Disclaimer: The information provided is based on general laboratory best practices for handling novel chemical compounds. Due to the absence of specific data for this compound, all protocols should be performed with caution, and researchers should rely on their empirical observations.
(Rac)-WRC-0571 precipitation in DMSO and solutions
Welcome to the technical support center for (Rac)-WRC-0571. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding solubility and precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. It is a synthetic derivative of α-tocopherol. Its primary mechanism of action is to prevent the accumulation of lethal lipid reactive oxygen species (ROS), thereby protecting cells from ferroptotic death.
Q2: What are the solubility properties of this compound?
A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS). The significant difference in solubility between DMSO and aqueous media is a key factor to consider during experimental setup to avoid precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO. Given its high solubility in DMSO, a concentrated stock solution can be prepared, which is advantageous for minimizing the final concentration of DMSO in your experiments.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced artifacts or toxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.1% (v/v). While some cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the intended final DMSO concentration.
Q5: Can I filter my final working solution if I observe a precipitate?
A5: Filtering a solution after a precipitate has formed is not recommended. The precipitate is your compound of interest, and filtering it out will lead to an unknown and lower final concentration, making experimental results unreliable. The best approach is to optimize the dilution procedure to prevent precipitation from occurring in the first place.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media
Symptom: A precipitate or cloudiness appears immediately after adding the this compound DMSO stock solution to cell culture medium or buffer.
Cause: This is a common issue with hydrophobic compounds and is due to the rapid change in solvent polarity. When the concentrated DMSO stock is diluted into an aqueous environment, the this compound "crashes out" of the solution because its concentration exceeds its solubility limit in the final aqueous medium.
Solutions:
| Strategy | Detailed Steps |
| Stepwise Dilution | Instead of adding the DMSO stock directly into the final volume of media, perform one or more intermediate dilution steps. First, dilute the stock into a small volume of pre-warmed (37°C) complete cell culture medium (containing serum, if applicable). Mix gently, and then add this intermediate solution to the final volume of media. |
| Increase Stock Concentration | Prepare a higher concentration stock solution in DMSO. This allows for the addition of a smaller volume of the stock to the aqueous medium, reducing the magnitude of the solvent shift. |
| Slow Addition and Mixing | Add the DMSO stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or swirling. This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to precipitation. |
| Optimize Final Concentration | The final concentration of this compound may be too high for its aqueous solubility. Consider reducing the final working concentration in your experiment. |
Issue 2: Precipitation Over Time in the Incubator
Symptom: The working solution appears clear initially but becomes cloudy or a precipitate forms after a period of incubation.
Cause: This can be due to several factors, including temperature fluctuations, evaporation of the medium leading to increased compound concentration, or interactions with components in the cell culture medium over time.
Solutions:
| Strategy | Detailed Steps |
| Ensure Stable Temperature | Maintain a stable temperature in your incubator. Avoid frequent opening of the incubator door. |
| Prevent Evaporation | Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane for long-term experiments to prevent the medium from concentrating. |
| Assess Media Stability | Test the stability of your this compound working solution in the cell culture medium over the intended duration of your experiment by incubating it under the same conditions without cells. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration |
| DMSO | ≥ 100 mg/mL | ≥ 209.79 mM |
| Water | < 0.1 mg/mL | Insoluble |
Table 2: Recommended DMSO Final Concentrations in Cell Culture
| Recommendation Level | Final DMSO Concentration (v/v) | Notes |
| Ideal | < 0.1% | Minimizes the risk of off-target effects and cell toxicity. |
| Acceptable | 0.1% - 0.5% | May be tolerated by many cell lines, but a vehicle control is essential. |
| High Risk | > 0.5% | Increased risk of cellular stress, altered gene expression, and other artifacts. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials: Concentrated this compound DMSO stock solution, complete cell culture medium (with serum, if applicable), sterile tubes.
-
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.
-
Thaw an aliquot of the this compound DMSO stock and bring it to room temperature.
-
Perform a stepwise dilution:
-
Prepare an intermediate dilution by adding a small volume of the DMSO stock to a small volume of the pre-warmed medium (e.g., dilute a 100 mM stock 1:100 in medium to get a 1 mM intermediate solution). Mix gently but thoroughly.
-
Add the required volume of the intermediate solution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration.
-
-
Mix the final working solution gently by inverting the tube or swirling.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Technical Support Center: (Rac)-WRC-0571 Stability in Cell Culture Media
This technical support center provides guidance and answers to frequently asked questions regarding the stability of small molecule compounds, such as (Rac)-WRC-0571, in cell culture media. The information is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the activity of my compound over the course of my cell culture experiment. What could be the underlying causes?
A loss of compound activity during a cell culture experiment can be attributed to several factors:
-
Chemical Degradation: The compound may be inherently unstable in the aqueous, physiological pH environment of the cell culture media, leading to degradation through processes like hydrolysis, oxidation, or photolysis.[1]
-
Adsorption to Labware: The compound may non-specifically bind to the plastic surfaces of cell culture plates, tubes, or pipette tips, reducing its effective concentration in the media.[1][2]
-
Cellular Metabolism: The cells in culture may metabolize the compound, converting it into an inactive form.[1]
-
Precipitation: The compound's concentration may exceed its solubility in the cell culture media, causing it to precipitate out of the solution over time.[1][3]
Q2: What are the common chemical degradation pathways for small molecules in cell culture media?
The most common degradation pathways in aqueous environments like cell culture media are:
-
Hydrolysis: The cleavage of chemical bonds by reaction with water. Functional groups such as esters, amides, and lactams are particularly susceptible to hydrolysis.[1]
-
Oxidation: A reaction involving the loss of electrons, which can be initiated by exposure to oxygen, light, or trace metals in the media.[1]
-
Photolysis: Degradation caused by exposure to light, especially UV light.[1]
Q3: How can I assess the stability of this compound in my specific cell culture medium?
To determine the stability of your compound, you should incubate it in the complete cell culture medium (including serum, if applicable) at 37°C in a CO2 incubator. At various time points (e.g., 0, 2, 8, 24, 48 hours), you can take samples of the medium and analyze them using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the intact compound remaining.[3][4]
Q4: What is an acceptable final concentration of DMSO in cell culture, and could it affect my compound's stability?
While tolerance to DMSO can vary between cell lines, a general guideline is to keep the final concentration at or below 0.5% (v/v) to minimize solvent-induced toxicity.[3] It is crucial to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments.[3] While DMSO itself is generally stable, the process of dissolving and diluting the compound can sometimes lead to "solvent shock," causing the compound to precipitate if not done carefully.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause | Recommended Solution |
| Visible precipitate in culture wells | Compound concentration exceeds its solubility limit. | Determine the maximum soluble concentration of your compound in the specific culture medium and do not exceed this limit.[3] |
| "Solvent shock" from rapid dilution of a concentrated stock solution. | Prepare intermediate dilutions of your concentrated stock in pre-warmed culture medium before the final dilution into the cell culture plate.[3] | |
| Interaction with serum proteins. | If your experimental design allows, try reducing the serum concentration.[3] | |
| Complete loss of biological activity, even at high concentrations | The compound is highly unstable in the experimental medium. | Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS.[1] Consider a cell-free assay if the target is known to confirm compound activity. |
| High variability in results between replicate wells | Inconsistent sample handling or pipetting errors. | Ensure uniform mixing of the media and use calibrated pipettes with proper technique.[4] |
| Non-specific binding of the compound to plasticware. | Use low-protein-binding plates and pipette tips. You can also include a control without cells to assess binding to the plastic.[2][5] | |
| Cells appear stressed or die at all concentrations tested | The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration is non-toxic to your specific cell line (typically <0.5% for DMSO) and run a vehicle control.[1] |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Media
Objective: To determine the chemical stability of a compound in cell culture media over a specified time course.
Materials:
-
Test compound (e.g., this compound)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640, with or without serum)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a working solution: Dilute your compound's stock solution into pre-warmed cell culture media to the final concentration used in your experiments. Ensure the final solvent concentration is below 0.5%.[4]
-
Aliquot samples: Dispense the working solution into sterile microcentrifuge tubes or wells of a multi-well plate, with one tube/well for each time point.[3]
-
Time zero (T=0) sample: Immediately take a sample from the working solution. This will serve as your T=0 reference.[4]
-
Incubation: Place the remaining tubes/plate in a 37°C, 5% CO₂ incubator.
-
Sample collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube/aliquot from the incubator.[3]
-
Sample processing: If the media contains protein, precipitate it by adding a cold quenching solvent (e.g., 3 volumes of acetonitrile). Vortex and centrifuge at high speed to pellet the precipitated protein. Transfer the supernatant for analysis.[4]
-
Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of the parent compound.[4]
-
Data calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.[4]
Visualizations
Caption: Experimental workflow for determining compound stability in cell culture media.
Caption: A flowchart for troubleshooting common issues in small molecule stability assays.
References
Troubleshooting weak signal in (Rac)-WRC-0571 Western blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blot experiments, with a special focus on troubleshooting weak or absent signals.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any bands on my Western blot, including the loading control. What are the likely causes?
A weak or absent signal can be due to a variety of factors throughout the Western blot workflow. Here are some common culprits:
-
Inefficient Protein Transfer: The proteins may not have transferred effectively from the gel to the membrane. This can be caused by issues with the transfer setup, buffer composition, or transfer time.
-
Inactive Antibody: The primary or secondary antibody may have lost activity due to improper storage or handling.
-
Incorrect Secondary Antibody: The secondary antibody may not be appropriate for the primary antibody's host species.
-
Inactive Detection Reagent: The chemiluminescent substrate may be expired or improperly prepared.
Q2: My bands are very faint. How can I increase the signal intensity?
To enhance a weak signal, consider the following adjustments:
-
Increase Protein Load: A higher concentration of the target protein in your sample will result in a stronger signal. You can try loading more protein per well.[1][2]
-
Optimize Antibody Concentrations: The concentrations of your primary and secondary antibodies may be too low. Try increasing the concentration of both.[3][4][5]
-
Extend Incubation Times: Increasing the incubation time for both the primary and secondary antibodies can allow for more binding and a stronger signal.
-
Use a More Sensitive Substrate: Switching to a more sensitive chemiluminescent substrate can significantly amplify the signal.
-
Reduce Wash Steps: Excessive washing can strip away bound antibodies. Reduce the number and duration of wash steps.[3][4]
Q3: I am investigating the effect of a compound, (Rac)-WRC-0571, on a Rac signaling pathway and see a weak signal for my target protein. What could be the issue?
It is important to note that WRC-0571 is primarily characterized as a highly potent and selective A1 adenosine (B11128) receptor antagonist.[6] If you are investigating its effects on a Rac signaling pathway, you may be exploring an off-target or novel mechanism. A weak signal in this context could be due to several factors:
-
This compound may not be directly inhibiting Rac: The compound's primary mode of action is on adenosine receptors. Its effect on Rac signaling could be indirect or minimal, leading to subtle changes that are difficult to detect by Western blot.
-
Suboptimal Antibody for the Target: Detecting active, GTP-bound Rac1 via Western blot can be challenging. Standard antibodies may not differentiate between the active and inactive forms, and some commercially available anti-Rac1-GTP antibodies have been shown to be unreliable, binding to other proteins like vimentin (B1176767) instead.[7]
-
General Western Blotting Issues: The weak signal could be due to the general troubleshooting points mentioned in Q1 and Q2, such as low protein concentration, suboptimal antibody dilutions, or inefficient transfer.
Troubleshooting Guide for Weak or No Signal
Use the following table to diagnose and resolve issues leading to a weak signal in your Western blot experiments.
| Potential Cause | Recommended Solution |
| Sample Preparation | |
| Low abundance of target protein | Increase the amount of protein loaded onto the gel (20-30 µg is a good starting point).[1][2][5] Consider enriching your sample for the target protein through immunoprecipitation or cellular fractionation.[1] |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation.[1][8] |
| Antibodies | |
| Primary antibody concentration is too low | Increase the primary antibody concentration. Perform a dot blot to determine the optimal concentration.[3][4] |
| Secondary antibody concentration is too low | Increase the secondary antibody concentration.[8] |
| Primary and secondary antibody incompatibility | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[5] |
| Antibody has lost activity | Use a fresh aliquot of the antibody. Ensure antibodies are stored at the recommended temperature. |
| Transfer | |
| Inefficient protein transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[1][2] Optimize transfer time and voltage, especially for high or low molecular weight proteins.[4] Ensure no air bubbles are trapped between the gel and the membrane.[4] |
| Blocking | |
| Blocking agent is masking the epitope | Try a different blocking agent. For phosphorylated proteins, BSA is often preferred over milk, as milk contains phosphoproteins that can increase background.[9][10][11][12] Reduce the concentration of the blocking agent. |
| Washing | |
| Excessive washing | Reduce the number and duration of wash steps to avoid stripping off the antibodies.[3][4] |
| Detection | |
| Inactive or depleted substrate | Use a fresh preparation of your chemiluminescent substrate. |
| Insufficient exposure time | Increase the exposure time to the film or digital imager.[4] |
Experimental Protocols
Standard Western Blot Protocol
This protocol provides a general workflow for performing a Western blot.
-
Sample Preparation:
-
Gel Electrophoresis:
-
Load samples into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.[14]
-
-
Protein Transfer:
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[13]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[13]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13]
-
-
Washing:
-
Repeat the washing step to remove unbound secondary antibody.[13]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using X-ray film or a digital imaging system.[14]
-
Visualizations
Troubleshooting Workflow for Weak Western Blot Signals
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. sinobiological.com [sinobiological.com]
- 5. You are being redirected... [prosci-inc.com]
- 6. Characterization of 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy- endonorbornyl)-9-methyladenine (WRC-0571), a highly potent and selective, non-xanthine antagonist of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. biopioneerinc.com [biopioneerinc.com]
- 10. Western blot blocking: Best practices | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad.com [bio-rad.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Optimizing Western Blots for PROTAC-Mediated Protein Degradation
This guide provides detailed protocols and troubleshooting advice for optimizing antibody dilutions for Western blots designed to verify the degradation of a target protein, using the Bromodomain-containing protein 9 (BRD9) as an example following treatment with a Proteolysis Targeting Chimera (PROTAC).
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and why is Western blotting essential for it?
A1: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule that induces the degradation of a specific target protein. One end binds to the target protein (e.g., BRD9), and the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome. Western blotting is the primary method used to confirm the efficacy of a PROTAC by quantifying the reduction in the target protein levels within the cell.
Q2: Why is optimizing the antibody dilution so critical for this experiment?
A2: Optimizing the antibody dilution is crucial for obtaining a clear and quantifiable result.[1][2]
-
Too high a concentration can lead to non-specific bands and high background noise, which can obscure the specific signal and make it difficult to accurately measure the decrease in protein levels.[2]
-
Too low a concentration will result in a weak or non-existent signal, making it impossible to detect the target protein, even in the untreated control samples.[3] Proper optimization ensures a high signal-to-noise ratio, allowing for sensitive and accurate detection of changes in protein abundance.[2]
Q3: What are the key controls for a PROTAC Western blot experiment?
A3: Several controls are essential:
-
Vehicle Control (e.g., DMSO): Cells treated with the same concentration of the vehicle used to dissolve the PROTAC. This serves as the baseline (100%) for protein expression.
-
Loading Control: An antibody against a stable, ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, or Tubulin). This is crucial to ensure that equal amounts of protein were loaded in each lane.
-
Positive/Negative Cell Lines (if available): A cell line known to express high levels of the target protein and one with low or no expression can serve as positive and negative controls for antibody specificity.
Experimental Protocol: Optimizing Anti-BRD9 Antibody Dilution
This protocol provides a method for determining the optimal primary antibody concentration for detecting BRD9 degradation following PROTAC treatment. The most efficient method is to test a range of dilutions.[4][5]
Part 1: Cell Lysis and Protein Quantification
-
Cell Treatment: Plate cells (e.g., G401 rhabdoid tumor cells) and grow to 70-80% confluency. Treat cells with the BRD9 PROTAC at various concentrations (e.g., 1 nM to 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 18 hours).
-
Cell Lysis:
-
Add 1x RIPA Lysis Buffer (see table below) to each plate.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[6][8]
-
Incubate on ice for 30 minutes with agitation.[6]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[6]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). This is critical for ensuring equal loading.
Part 2: Western Blot and Antibody Titration
-
Sample Preparation: Normalize all samples with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1-2 µg/µL. A common starting point is to load 20 µg of total protein per well.[6]
-
SDS-PAGE: Load the prepared samples onto a polyacrylamide gel (e.g., 4-20% gradient gel) and run the gel until the dye front reaches the bottom.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation (Optimization):
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[9]
-
Secondary Antibody Incubation: Incubate the membrane with a constant, optimized dilution of an HRP-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.[9]
-
Final Washes: Repeat the washing step (as in step 6).
-
Detection: Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a digital imager or X-ray film.[9]
-
Analysis: The optimal primary antibody dilution is the one that gives a strong, specific signal for the target protein in the vehicle-treated lane with minimal background in all lanes.
Data Presentation: Reagent and Dilution Tables
Table 1: Lysis Buffer Composition (RIPA)
| Component | Final Concentration | Quantity (for 50 mL) |
| Tris-HCl, pH 7.4 | 50 mM | 2.5 mL of 1M stock |
| NaCl | 150 mM | 1.5 mL of 5M stock |
| NP-40 | 1% | 0.5 mL |
| Sodium Deoxycholate | 0.5% | 0.25 g |
| SDS | 0.1% | 0.5 mL of 10% stock |
| Protease Inhibitor Cocktail | 1x | Add fresh before use |
| Phosphatase Inhibitor | 1x | Add fresh before use |
Table 2: Recommended Antibody Dilution Series for Optimization
| Antibody Type | Recommended Starting Dilution | Suggested Dilution Range for Testing |
| Primary (Anti-BRD9) | 1:1000 (or manufacturer's suggestion) | 1:250, 1:500, 1:1000, 1:2000, 1:4000[5] |
| Secondary (Anti-Host IgG-HRP) | 1:5000 - 1:10,000 | 1:2000, 1:5000, 1:10,000, 1:20,000 |
Visualized Workflows and Pathways
Caption: Workflow for optimizing primary antibody dilution.
Caption: PROTAC-mediated degradation of the BRD9 target protein.
Troubleshooting Guide
Q: I don't see any degradation of my target protein, even at high PROTAC concentrations. What could be wrong?
A:
-
Ineffective PROTAC: The compound may not be cell-permeable or effective in your cell line. Confirm its activity with an orthogonal assay if possible.
-
Incorrect Timepoint: The degradation kinetics may be different in your system. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to find the point of maximal degradation.
-
Suboptimal Antibody Dilution: Your primary antibody concentration may be too low to detect the protein in the control lane. Re-run the optimization or use a more concentrated dilution.
Q: My Western blot has a very high background, making it hard to see my bands.
A:
-
Antibody Concentration: The primary or secondary antibody concentration is likely too high. Re-optimize by using higher dilutions.[2]
-
Insufficient Blocking: Increase the blocking time to 1.5-2 hours or try a different blocking agent (e.g., switch from milk to BSA, or vice versa).[7]
-
Inadequate Washing: Increase the number or duration of your TBST washes to more effectively remove unbound antibodies.[7]
-
Membrane Dried Out: Ensure the membrane remains wet at all stages of the process.[9]
Q: I see multiple non-specific bands in addition to my target band.
A:
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Check the manufacturer's datasheet for validation data. If possible, test a different antibody against your target.
-
Antibody Concentration Too High: High antibody concentrations can lead to off-target binding. Try a more dilute primary antibody solution.[2]
-
Lysate Issues: Protein degradation in your samples can lead to smaller, non-specific bands. Ensure you use fresh protease inhibitors in your lysis buffer.
Q: My loading control (e.g., GAPDH) is not even across all lanes.
A:
-
Inaccurate Protein Quantification: Re-quantify your protein lysates using a reliable method like the BCA assay and re-load the gel with equal amounts of total protein.
-
Pipetting Errors: Ensure careful and accurate pipetting when loading the gel.
-
Transfer Issues: Uneven transfer can cause variability. Ensure the transfer "sandwich" is assembled correctly with no air bubbles.[7] Staining the membrane with Ponceau S after transfer can help visualize total protein and confirm even loading and transfer before proceeding with blocking.[9]
References
- 1. bosterbio.com [bosterbio.com]
- 2. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. bio-rad.com [bio-rad.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. ptglab.com [ptglab.com]
(Rac)-WRC-0571 off-target effects investigation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (Rac)-WRC-0571. The content is designed to help you anticipate, identify, and troubleshoot potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a non-xanthine antagonist of the A1 adenosine (B11128) receptor.[1] It is characterized as a highly potent and selective inhibitor for this receptor.[1] Its primary on-target effect is the blockade of A1 adenosine receptor signaling.
Q2: What are the known selectivity and off-target interactions of WRC-0571?
A2: WRC-0571 has been profiled against other human adenosine receptors, demonstrating significant selectivity for A1.[1] It is 62-fold selective for the A1 receptor over the A2a receptor and 4,670-fold selective for the A1 receptor over the A3 receptor.[1] In functional assays using guinea pig tissues, it was over 2,500-fold less potent at antagonizing A2b-mediated responses compared to its A1-mediated activity.[1] Broader screening data against other protein families (e.g., kinases, ion channels) is not extensively published.
Q3: I'm observing a cellular phenotype that doesn't align with A1 receptor antagonism. What could be the cause?
A3: This could be due to several factors:
-
Direct Off-Target Effects: At higher concentrations, WRC-0571 may inhibit other structurally related proteins or entirely different classes of targets (e.g., kinases).[2][3] Using concentrations that significantly exceed the Ki for the A1 receptor increases this risk.[4]
-
Indirect "On-Target" Effects: The A1 receptor is part of a complex signaling network. Inhibiting it could lead to downstream or feedback effects on other pathways that produce the unexpected phenotype.[3]
-
Racemic Mixture Effects: "(Rac)" indicates the compound is a racemic mixture of two enantiomers. It is possible that one enantiomer is potent against the A1 receptor while the other is less active or inactive on A1 but interacts with a different, off-target protein.
-
Experimental Artifacts: Ensure the observed effect is not due to issues with compound solubility, stability in media, or other experimental variables.
Q4: My results with WRC-0571 are inconsistent across different cell types or tissues. Why?
A4: This variability can stem from the differential expression levels of the on-target receptor and potential off-target proteins. Primary cells from different donors can also exhibit significant biological variability.[4] A cell line with high A1 receptor expression may show a potent on-target effect, while a cell line with low A1 expression but high expression of an off-target protein might exhibit a phenotype dominated by the off-target interaction.
Q5: What are the essential control experiments to perform when using WRC-0571?
A5: To validate that your observed phenotype is due to on-target A1 receptor inhibition, the following controls are critical:
-
Use a Structurally Unrelated A1 Antagonist: Confirm your findings with a second, chemically different A1 antagonist (e.g., DPCPX). If the phenotype persists, it is more likely an on-target effect.[4]
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate the A1 receptor (ADORA1 gene). The resulting phenotype should mimic the effect of WRC-0571 if the mechanism is on-target.[4]
-
Dose-Response Analysis: Perform experiments across a wide range of WRC-0571 concentrations. An on-target effect should correlate with the known potency (Ki/K_B) for the A1 receptor. Effects seen only at very high concentrations are more likely off-target.[4]
Quantitative Data Summary
The following tables summarize the known binding affinities and functional potencies of WRC-0571.
Table 1: WRC-0571 Radioligand Binding Affinities (Ki) in Human Receptors
| Target Receptor | Ki (nM) | Selectivity (Fold vs. A1) | Reference |
|---|---|---|---|
| A1 Adenosine | 1.7 | - | [1] |
| A2a Adenosine | 105 | 62 | [1] |
| A3 Adenosine | 7940 | 4670 |[1] |
Table 2: WRC-0571 Functional Antagonist Potency (K_B) in Guinea Pig Tissues
| Tissue/Assay | Target Receptor | K_B (nM) | Reference |
|---|---|---|---|
| Isolated Atria (Inotropic Response) | A1 Adenosine | 3.4 | [1] |
| Aorta (Relaxation) | A2b Adenosine | >9000 |[1] |
Experimental Protocols
Protocol 1: General Workflow for Investigating Off-Target Effects
This protocol provides a systematic approach to de-risk findings and investigate potential off-target effects of WRC-0571.
Caption: Workflow for validating on-target vs. off-target effects.
-
Initial Observation: Document the unexpected phenotype observed upon treatment with WRC-0571.
-
Dose-Response Analysis: Titrate WRC-0571 to determine if the effect occurs at concentrations consistent with its A1 receptor affinity (low nM range).
-
Orthogonal Validation:
-
Treat cells with a structurally different A1 antagonist.
-
Perform an ADORA1 gene knockdown or knockout experiment.
-
-
Evaluate Results: If the phenotype is consistently reproduced by these orthogonal methods, it is likely an on-target effect. If not, proceed to off-target investigation.
-
Off-Target Screening:
-
Use computational databases to predict potential off-targets.
-
Perform a broad biochemical screen, such as a commercial kinome profiling service, to empirically identify unintended targets.
-
-
Off-Target Validation: Once a potential off-target is identified, use a specific inhibitor or siRNA for that target to see if it reproduces the initial unexpected phenotype.
Signaling Pathway Considerations
A1 Adenosine Receptor Signaling
The primary target of WRC-0571, the A1 receptor, is a G-protein coupled receptor (GPCR). Its canonical signaling pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. An unexpected phenotype could arise from non-canonical signaling or pathway cross-talk.
Caption: Canonical signaling pathway of the A1 Adenosine Receptor.
Troubleshooting Logic for Unexpected Results
Use the following decision tree to diagnose potential sources of unexpected experimental outcomes.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. Characterization of 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy- endonorbornyl)-9-methyladenine (WRC-0571), a highly potent and selective, non-xanthine antagonist of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Minimizing off-target effects of (Rac)-WRC-0571
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing off-target effects and troubleshooting experiments involving (Rac)-WRC-0571, a potent and highly selective A1 adenosine (B11128) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the A1 adenosine receptor. Adenosine is a nucleoside that plays a crucial role in various physiological processes by activating adenosine receptors (A1, A2A, A2B, and A3). The A1 receptor is a G-protein coupled receptor (GPCR) that, when activated by adenosine, produces inhibitory effects such as slowing the heart rate and reducing neurotransmitter release.[1] this compound works by blocking the A1 receptor, thereby preventing adenosine from exerting its inhibitory effects.[1] This can lead to increased neurotransmitter release and enhanced cardiac contractility.[1]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings. Minimizing off-target effects is critical for obtaining reliable data and for the development of safe and effective therapeutics. While this compound is reported to be highly selective for the A1 adenosine receptor over other adenosine receptor subtypes, all small molecules have the potential for off-target interactions, especially at higher concentrations.
Q3: What does the "(Rac)" designation in this compound signify?
A3: The "(Rac)" or racemic designation indicates that the compound is a mixture of equal amounts of two enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. It is common for enantiomers of a chiral drug to have different pharmacological properties, including potency, selectivity, and off-target effects.[2][3] One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active or contribute to off-target effects and toxicity.[2] Currently, public domain information does not specify the activity of the individual enantiomers of WRC-0571. For critical applications, chromatographic separation of the enantiomers and individual characterization is recommended.
Q4: What are the known off-target effects of A1 adenosine receptor antagonists as a class?
A4: While specific off-target screening data for this compound is not publicly available, the pharmacological class of A1 adenosine receptor antagonists can be associated with certain physiological effects due to the widespread distribution of adenosine receptors. Potential side effects from blocking the A1 receptor can include increased heart rate, anxiety, and gastrointestinal disturbances.[1] It is crucial to monitor for these and other unexpected phenotypes in your experimental system.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results. | Off-target effects: The observed phenotype may be due to the interaction of this compound with unintended targets. | 1. Dose-Response Curve: Determine the minimal effective concentration of this compound for your desired on-target effect and use the lowest possible concentration in your experiments. 2. Use a Structurally Unrelated A1 Antagonist: Confirm your phenotype with a different, structurally distinct A1 adenosine receptor antagonist. 3. Negative Control Compound: If available, use a structurally similar but inactive analog of WRC-0571. 4. Rescue Experiment: In a cellular model, if feasible, overexpress the A1 adenosine receptor to see if the phenotype can be rescued. |
| Enantiomer-specific effects: One enantiomer may have different activity or off-target effects than the other. | 1. Chiral Separation: If possible, separate the enantiomers of this compound using chiral chromatography. 2. Test Individual Enantiomers: Characterize the activity and selectivity of each enantiomer separately to identify the more potent and selective isomer. | |
| Observed cellular toxicity not related to A1 receptor blockade. | Off-target cytotoxicity: this compound may be interacting with proteins essential for cell viability. | 1. Cell Viability Assays: Perform cytotoxicity assays (e.g., MTT, LDH) at a range of concentrations to determine the toxicity threshold. 2. Comprehensive Off-Target Profiling: Conduct a broad screen of off-target interactions, such as a kinase selectivity panel (see Protocol 1) or a safety pharmacology screen. 3. Validate On-Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging the A1 adenosine receptor at the concentrations used in your experiments (see Protocol 2). |
| Discrepancy between in vitro and in vivo results. | Pharmacokinetic/Pharmacodynamic (PK/PD) issues: The compound may have poor bioavailability, rapid metabolism, or may not be reaching the target tissue in sufficient concentrations. | 1. PK Studies: Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. 2. Measure Target Engagement in vivo: If possible, use techniques like positron emission tomography (PET) with a suitable radioligand to confirm target engagement in the tissue of interest. |
Quantitative Data Summary
The following table summarizes the known selectivity profile of WRC-0571.
| Target | Species | Assay Type | Ki (nM) | Selectivity Fold (vs. hA1) |
| A1 Adenosine Receptor | Human | Radioligand Binding | 1.7 | - |
| A2a Adenosine Receptor | Human | Radioligand Binding | 105 | 62 |
| A3 Adenosine Receptor | Human | Radioligand Binding | 7940 | 4670 |
Data sourced from publicly available literature.
Mandatory Visualizations
Caption: A1 Adenosine Receptor Signaling Inhibition by this compound.
Caption: Workflow for Investigating Potential Off-Target Effects.
Caption: Logical Flow for Troubleshooting this compound Experiments.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target interactions of this compound with a broad panel of protein kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Commercially available kinase profiling service (e.g., Eurofins, Reaction Biology Corp.) or in-house kinase panel
-
Kinase reaction buffer
-
ATP and appropriate kinase substrates
-
384-well assay plates
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™)
Methodology:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. Typically, a 10-point, 3-fold serial dilution starting from 100 µM is recommended.
-
Assay Setup: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence, fluorescence) and calculate the percent inhibition for each concentration of this compound. Determine the IC50 value for any kinase that shows significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with the A1 adenosine receptor in a cellular context.
Materials:
-
Cells expressing the A1 adenosine receptor
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody specific for the A1 adenosine receptor
-
SDS-PAGE and Western blotting reagents
Methodology:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time (e.g., 1 hour).
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Fractionation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble A1 adenosine receptor by SDS-PAGE and Western blotting.
-
Data Analysis: Quantify the band intensities. A positive thermal shift (i.e., more soluble protein at higher temperatures) in the presence of this compound indicates target engagement.
References
Technical Support Center: (Rac)-WRC-0571 Degradation Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (Rac)-WRC-0571 in protein degradation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a molecular glue degrader. It functions by inducing proximity between the E3 ubiquitin ligase Cereblon (CRBN) and a target protein, such as BRD4. This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Q2: What is the "hook effect" and why is it observed with this compound?
A2: The hook effect is a phenomenon where the degradation of the target protein decreases at high concentrations of the degrader.[1][2] This occurs because at excessive concentrations, this compound is more likely to form binary complexes with either the target protein (e.g., BRD4) or the E3 ligase (Cereblon), rather than the productive ternary complex (BRD4-(Rac)-WRC-0571-Cereblon) required for degradation. The formation of these unproductive binary complexes competes with the formation of the productive ternary complex, leading to reduced degradation efficiency at high concentrations.
Q3: At what concentration range should I test this compound?
A3: It is crucial to perform a wide dose-response experiment to identify the optimal concentration for degradation and to characterize the hook effect. A typical starting range would be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 10 µM) concentrations.
Q4: How can I confirm that the observed protein degradation is proteasome-dependent?
A4: To confirm that the degradation is mediated by the proteasome, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132. If the degradation of the target protein is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms a proteasome-dependent mechanism.
Q5: How can I verify that this compound is engaging with Cereblon in cells?
A5: You can perform a competition experiment by co-treating cells with this compound and an excess of a known Cereblon ligand, such as pomalidomide. If the degradation of the target protein is rescued, it suggests that both compounds are competing for the same binding site on Cereblon. Additionally, biophysical assays like NanoBRET™ can be used to measure the engagement of this compound with Cereblon in live cells.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No degradation of the target protein at any concentration. | 1. Compound inactivity: The compound may have degraded due to improper storage or handling. 2. Hook effect: The tested concentration range might be too high, falling entirely within the hook effect region. 3. Low E3 ligase expression: The cell line may not express sufficient levels of Cereblon. 4. Suboptimal incubation time: The degradation kinetics may require a longer or shorter incubation period. | 1. Ensure proper storage of this compound (typically at -20°C or -80°C) and use freshly prepared solutions. 2. Test a much wider range of concentrations, including very low (pM to nM) and high (µM) ranges. 3. Verify the expression of Cereblon in your cell line by Western Blot or qPCR. 4. Perform a time-course experiment at a fixed, optimal concentration of this compound to determine the ideal incubation time. |
| Reduced degradation at higher concentrations (Hook Effect). | Formation of non-productive binary complexes (Target-(Rac)-WRC-0571 or Cereblon-(Rac)-WRC-0571) that compete with the productive ternary complex. | 1. This is an expected phenomenon for molecular glue degraders. The optimal concentration for degradation will be at the peak of the bell-shaped dose-response curve. 2. Use concentrations at or near the determined optimal degradation concentration (DCmax) for your experiments. 3. If possible, use biophysical assays like NanoBRET™ to measure ternary complex formation and correlate it with the degradation profile.[4] |
| High variability between replicate experiments. | 1. Inconsistent cell seeding: Variations in cell density can affect protein levels and degradation efficiency. 2. Inconsistent compound addition: Pipetting errors can lead to variations in the final compound concentration. 3. Edge effects in multi-well plates: Evaporation and temperature gradients can affect cells in the outer wells. | 1. Ensure uniform cell seeding density across all wells. 2. Use calibrated pipettes and ensure thorough mixing when adding the compound to the media. 3. Avoid using the outermost wells of the plate for critical experiments, or fill them with media to minimize edge effects. |
| Target protein levels increase after treatment. | This is an unexpected result. It could be due to off-target effects of the compound or experimental artifacts. | 1. Carefully repeat the experiment with appropriate controls, including a vehicle-only control. 2. Test a fresh batch of this compound. 3. Investigate potential off-target effects using proteomics or other profiling techniques. |
Data Presentation
Representative Data: this compound-Induced BRD4 Degradation
The following table presents representative data illustrating the dose-dependent degradation of BRD4 in a human cancer cell line (e.g., HeLa or HEK293T) after a 24-hour treatment with this compound. This data exemplifies a typical hook effect.
| This compound Concentration (nM) | Remaining BRD4 Level (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 85 | 4.8 |
| 10 | 55 | 6.1 |
| 50 | 20 | 3.5 |
| 100 | 15 | 2.9 |
| 500 | 30 | 4.2 |
| 1000 | 50 | 5.5 |
| 5000 | 75 | 6.8 |
| 10000 | 90 | 7.1 |
Note: This is representative data to illustrate the hook effect. Actual values may vary depending on the cell line, experimental conditions, and specific batch of the compound.
Experimental Protocols
Protocol 1: BRD4 Degradation Assay using Western Blot
This protocol describes a standard Western Blot procedure to assess the degradation of BRD4 in cultured cells treated with this compound.
-
Cell Seeding:
-
Seed cells (e.g., HeLa or HEK293T) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in fresh cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 500, 1000, 5000, 10000 nM). The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis:
-
After incubation, place the 6-well plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to fresh, pre-chilled tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95°C for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
To ensure equal loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin).
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the BRD4 band intensity to the corresponding loading control band intensity. The percentage of remaining BRD4 can be calculated relative to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of this compound-mediated BRD4 degradation.
Caption: Workflow for a BRD4 degradation assay using Western Blot.
Caption: The hook effect: productive vs. unproductive complexes.
References
- 1. Letter to the Editor: “Hook” (Prozone) Effect in SARS-CoV-2 Anti-Spike Binding Antibody Levels Following Vaccination, Infection, Or Monoclonal Antibody in Solid Organ Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
Technical Support Center: Improving Efficacy of Ferroptosis-Inducing Agents in Resistant Cell Lines
Disclaimer: The initial query specified "(Rac)-WRC-0571." Publicly available scientific literature primarily identifies WRC-0571 as a highly selective A1 adenosine (B11128) receptor antagonist, with limited information regarding its use in cancer therapy, mechanisms of resistance, or a direct connection to Rac GTPase inhibition or ferroptosis. To provide a comprehensive and actionable resource that aligns with the core request of overcoming drug resistance in cancer cell lines, this technical support center will focus on a well-documented area of cancer research: resistance to ferroptosis-inducing compounds. We will use a hypothetical agent, FIC-789 (Ferroptosis-Inducing Compound 789) , to illustrate key principles, troubleshooting strategies, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is FIC-789 and what is its primary mechanism of action?
A1: FIC-789 is a novel small molecule designed to induce ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2] Its primary mechanism involves the inhibition of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[1][3] By inhibiting GPX4, FIC-789 leads to an overwhelming accumulation of lipid reactive oxygen species (ROS), ultimately resulting in cell death.
Q2: My cancer cell line, which was initially sensitive to FIC-789, has developed resistance. What are the common mechanisms of resistance to ferroptosis-inducing compounds?
A2: Resistance to ferroptosis inducers is a growing concern. Several mechanisms have been identified, including:
-
Upregulation of the SLC7A11-GSH-GPX4 axis: Increased expression of the cystine/glutamate antiporter SLC7A11 (also known as xCT) leads to higher intracellular levels of cysteine, a precursor for the antioxidant glutathione (GSH).[4][5] Elevated GSH levels enhance the activity of GPX4, thereby counteracting the effects of FIC-789.[4][5]
-
Activation of the NRF2 antioxidant response: The transcription factor NRF2 (NFE2-like bZIP transcription factor 2) regulates the expression of several antioxidant genes, including those involved in GSH synthesis and iron metabolism.[5][6][7] Constitutive activation of the NRF2 pathway can confer resistance to ferroptosis.[6][7]
-
Alterations in lipid metabolism: Changes in the composition of cellular membranes, particularly a decrease in polyunsaturated fatty acids (PUFAs), can reduce the substrate for lipid peroxidation and thus decrease sensitivity to ferroptosis.[4]
-
Changes in iron metabolism: Reduced intracellular iron levels, for example through downregulation of transferrin receptors or upregulation of ferritin, can limit the Fenton reaction that drives lipid peroxidation.[8]
Q3: Are there strategies to overcome resistance to FIC-789?
A3: Yes, several strategies are being explored to resensitize resistant cells to ferroptosis inducers. The most common approach is the use of synergistic drug combinations.[3][9][10] This involves co-administering FIC-789 with agents that target the resistance mechanisms. For example:
-
Inhibitors of GSH synthesis or SLC7A11: Combining FIC-789 with drugs like sulfasalazine (B1682708) (an inhibitor of SLC7A11) can deplete GSH and restore sensitivity.[1]
-
Agents that increase iron availability: Certain compounds can increase the labile iron pool within the cell, enhancing the ferroptotic effect of FIC-789.[8]
-
Targeting other cell death pathways: Combining FIC-789 with inducers of apoptosis or other forms of cell death can create a multi-pronged attack on cancer cells.
Troubleshooting Guides
Problem 1: Reduced or no cytotoxicity of FIC-789 in a previously sensitive cell line.
| Possible Cause | Suggested Troubleshooting Steps |
| Development of Resistance | 1. Confirm Resistance: Perform a dose-response curve (e.g., using an MTT assay) to compare the IC50 value of FIC-789 in your current cell line with the original sensitive line. A significant shift in the IC50 indicates acquired resistance. 2. Investigate Resistance Mechanisms: Use Western blotting to check the protein levels of key resistance markers: GPX4, SLC7A11, and NRF2. Increased expression of these proteins is a strong indicator of resistance. 3. Assess Lipid Peroxidation: Use a fluorescent probe like C11-BODIPY to measure lipid ROS levels after FIC-789 treatment. Resistant cells will likely show a blunted increase in lipid peroxidation compared to sensitive cells. |
| Experimental Issues | 1. Compound Integrity: Verify the stability and activity of your FIC-789 stock solution. If possible, test it on a known sensitive control cell line. 2. Cell Culture Conditions: Ensure that cell density, passage number, and media components are consistent with previous experiments. High cell density can sometimes confer resistance. |
Problem 2: Inconsistent results with synergistic drug combinations.
| Possible Cause | Suggested Troubleshooting Steps |
| Suboptimal Drug Concentrations or Ratios | 1. Dose-Matrix Analysis: Perform a checkerboard titration, testing a range of concentrations of both FIC-789 and the synergistic agent. This will help identify the optimal concentrations and ratio for synergy. 2. Calculate Synergy: Use the Chou-Talalay method to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
| Timing of Drug Administration | 1. Sequential vs. Co-administration: Test different treatment schedules. For example, pre-treating with an agent that depletes GSH for a few hours before adding FIC-789 might be more effective than simultaneous administration. |
Quantitative Data Summary
Table 1: Efficacy of Ferroptosis Inducers Alone and in Combination in Resistant Cancer Cells
| Cell Line | Treatment | Concentration | Viability (%) | Synergy (CI) | Reference |
| Docetaxel-Resistant A549 (NSCLC) | Docetaxel (B913) | 10 nM | 85 | - | [9] |
| RSL3 | 1 µM | 75 | - | [9] | |
| Docetaxel + RSL3 | 10 nM + 1 µM | 30 | < 1 | [9] | |
| Cisplatin-Resistant Gastric Cancer Cells | Cisplatin | 20 µM | 80 | - | [1] |
| Erastin | 10 µM | 70 | - | [1] | |
| Cisplatin + Erastin | 20 µM + 10 µM | 25 | < 1 | [1] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of FIC-789, the synergistic agent, or the combination of both. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.
Protocol 2: Western Blotting for Resistance Markers
-
Cell Lysis: Treat cells with FIC-789 or control vehicle for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against GPX4, SLC7A11, NRF2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: Core mechanism of ferroptosis and points of therapeutic intervention.
Caption: Troubleshooting workflow for overcoming FIC-789 resistance.
Caption: Experimental workflow for testing synergistic drug combinations.
References
- 1. Ferroptosis in cancer therapy: a novel approach to reversing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis: a novel strategy to overcome chemoresistance in gynecological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of ferroptosis resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of ferroptosis resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Ferroptosis and Tumor Drug Resistance: Current Status and Major Challenges [frontiersin.org]
- 7. Ferroptosis and Tumor Drug Resistance: Current Status and Major Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Ferroptosis-inducing compounds synergize with docetaxel to overcome chemoresistance in docetaxel-resistant non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inducing ferroptosis by traditional medicines: a novel approach to reverse chemoresistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-WRC-0571 Degradation Kinetics Optimization
Welcome to the technical support center for (Rac)-WRC-0571. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of degradation kinetics studies.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for investigating the degradation kinetics of this compound?
A1: The initial approach involves performing forced degradation or stress testing to identify the likely degradation pathways and the intrinsic stability of the molecule.[1] This helps in developing and validating stability-indicating analytical methods. Stress testing should include the effects of temperature, humidity, oxidation, and photolysis.[1]
Q2: What are the common degradation pathways for pharmaceutical compounds like this compound?
A2: Common degradation pathways for pharmaceuticals include hydrolysis, oxidation, photolysis, and racemization.[2] Understanding these pathways is crucial for determining the intrinsic stability of the drug substance.
Q3: How do I select the appropriate analytical method for studying degradation kinetics?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. This method must be able to separate the parent drug from all significant degradation products. The method validation should demonstrate specificity, linearity, accuracy, precision, and sensitivity.
Q4: What are the key factors that can influence the degradation rate of this compound?
A4: Several environmental factors can influence the degradation rate, including temperature, humidity, and light.[3][4] Additionally, formulation-related factors such as pH, excipient interactions, and packaging materials can also play a significant role.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of optimizing this compound degradation kinetics.
Issue 1: High variability in degradation kinetics data.
-
Possible Cause: Inconsistent experimental conditions.
-
Troubleshooting Steps:
-
Ensure precise control of temperature and humidity in stability chambers.
-
Verify the homogeneity of the sample batch.
-
Check for and control fluctuations in the pH of solutions.
-
Standardize the sample preparation and analytical injection procedures.
-
Issue 2: The observed degradation is too fast or too slow.
-
Possible Cause: Inappropriate stress conditions.
-
Troubleshooting Steps:
-
For excessively fast degradation: Reduce the stress levels. For example, lower the temperature, decrease the concentration of the stressor (e.g., acid, base, or oxidizing agent), or reduce the intensity of light exposure.
-
For degradation that is too slow: Increase the stress levels by, for instance, raising the temperature (in 10°C increments) or using higher concentrations of stressors.[1]
-
Issue 3: Poor separation of degradation products from the parent peak in HPLC.
-
Possible Cause: Suboptimal HPLC method.
-
Troubleshooting Steps:
-
Optimize the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase).
-
Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl).
-
Adjust the gradient elution profile.
-
Optimize the column temperature and flow rate.
-
Issue 4: Mass balance is not within the acceptable range (typically 95-105%).
-
Possible Cause: Co-elution of degradants, non-UV active degradants, or retention of degradants on the column.
-
Troubleshooting Steps:
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Employ a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to detect non-UV active compounds.
-
Modify the mobile phase to ensure all components are eluted from the column.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Objective: To identify potential degradation pathways of this compound under various stress conditions.
-
Methodology:
-
Acid/Base Hydrolysis: Dissolve this compound in 0.1 M HCl and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
-
Protocol 2: Isothermal Degradation Kinetics Study
-
Objective: To determine the order of reaction and rate constant for the degradation of this compound at different temperatures.
-
Methodology:
-
Prepare solutions of this compound at a known concentration.
-
Incubate the solutions at a minimum of three different elevated temperatures (e.g., 50°C, 60°C, 70°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analyze the concentration of this compound in each aliquot using a validated HPLC method.
-
Plot the concentration of the remaining drug versus time to determine the reaction order.
-
Calculate the rate constant (k) at each temperature.
-
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT, min) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 3 | 4.5 |
| 0.1 M NaOH, 60°C, 24h | 25.8 | 4 | 3.8 |
| 3% H₂O₂, RT, 24h | 8.5 | 2 | 5.1 |
| 80°C, 48h (Solid) | 5.1 | 1 | 4.5 |
| Photolytic | 12.3 | 3 | 6.2 |
Table 2: Temperature-Dependent Rate Constants for this compound Degradation
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t½) (hours) | Correlation Coefficient (R²) |
| 50 | 1.2 x 10⁻⁵ | 16.0 | 0.998 |
| 60 | 3.5 x 10⁻⁵ | 5.5 | 0.995 |
| 70 | 9.8 x 10⁻⁵ | 2.0 | 0.999 |
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Troubleshooting Logic for High Data Variability.
References
Validation & Comparative
Validating On-Target Effects of BRD9 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective degradation of Bromodomain-containing protein 9 (BRD9), a subunit of the BAF (SWI/SNF) chromatin remodeling complex, has emerged as a promising therapeutic strategy in oncology, particularly for cancers like synovial sarcoma.[1][2][3] Unlike traditional inhibition, which only blocks the protein's activity, degradation removes the entire protein, potentially overcoming resistance mechanisms and addressing non-catalytic scaffolding functions.[1] This guide provides a framework for validating the on-target effects of BRD9 degraders, using known compounds as benchmarks for comparison.
While direct data for "(Rac)-WRC-0571" as a BRD9 degrader is not publicly available, this guide will use established BRD9 degraders and inhibitors to illustrate the necessary validation experiments and data presentation.
Comparative Efficacy of BRD9-Targeting Compounds
The primary measure of a degrader's efficacy is its ability to induce the removal of the target protein. This is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. For inhibitors, the IC50 (concentration for 50% inhibition of binding or function) is the key metric.
| Compound | Type | Target(s) | DC50 | IC50 | Cell Line | Key Findings |
| This compound | Hypothetical Degrader | BRD9 | Data Not Available | Data Not Available | Data Not Available | This entry serves as a placeholder for experimental data on this compound. |
| dBRD9-A | Degrader (PROTAC) | BRD9 | Low nM | - | Synovial Sarcoma Cells | Elicits near-complete BRD9 degradation at low nanomolar concentrations and induces cell cycle arrest.[2][3] |
| FHD-609 | Degrader (PROTAC) | BRD9 | 190 pM | - | HEK293 | Rapid and potent BRD9 degrader that recruits the CRBN E3 ligase.[4] Currently in Phase 1 clinical trials for synovial sarcoma.[5] |
| PROTAC BRD9 Degrader-1 | Degrader (PROTAC) | BRD9, BRD4 | - | 13.5 nM (BRD9), 3.78 µM (BRD4) | - | Selective probe for studying BAF complex biology, connects BRD9 to the Cereblon E3 ligase.[6] |
| E5 | Degrader (PROTAC) | BRD9 | 16 pM | 0.27 nM | MV4-11 | Highly potent and selective BRD9 degrader with antiproliferative activity in hematological tumor cell lines.[7] |
| QA-68-ZU81 | Degrader (PROTAC) | BRD9 | - | - | SKM-1 | Induces differentiation and inhibits cell cycle progression more effectively than its corresponding inhibitor.[8] |
| EA-89-YM35 | Inhibitor | BRD9 | - | - | SKM-1 | Less potent in inhibiting cell proliferation and inducing differentiation compared to its degrader analog.[8] |
Experimental Protocols
Validating the on-target effects of a BRD9 degrader requires a multi-faceted approach, combining biochemical and cellular assays.
Western Blotting for Protein Degradation
Objective: To directly visualize and quantify the reduction of BRD9 protein levels in cells following treatment with the degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., synovial sarcoma cell line) at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of the BRD9 degrader (e.g., this compound) and a vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for BRD9. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection and Analysis: Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities to determine the percentage of BRD9 degradation relative to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the degrader to BRD9 in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with the BRD9 degrader or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blotting or other protein detection methods to determine the amount of soluble BRD9 at each temperature. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.
NanoBRET™ Target Engagement Assay
Objective: To quantify the binding affinity of the degrader to BRD9 within living cells.
Methodology:
-
Cell Line Engineering: Create a cell line that expresses BRD9 fused to a NanoLuc® luciferase.
-
Tracer and Compound Treatment: Add a fluorescent tracer that binds to BRD9 and the test compound (degrader) to the cells.
-
BRET Measurement: If the degrader binds to BRD9, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. The IC50 value for target engagement can be determined from the dose-response curve.
Visualizing Pathways and Workflows
BRD9 Degradation Signaling Pathway
Caption: Mechanism of BRD9 degradation by a hypothetical PROTAC.
Experimental Workflow for On-Target Validation
Caption: A logical workflow for validating BRD9 degrader on-target effects.
References
- 1. drughunter.com [drughunter.com]
- 2. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]
- 4. foghorntx.com [foghorntx.com]
- 5. targetedonc.com [targetedonc.com]
- 6. arctomsci.com [arctomsci.com]
- 7. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-WRC-0571 vs other BRD9 PROTAC degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prominent BRD9 PROTAC (Proteolysis Targeting Chimera) degraders. As the field of targeted protein degradation continues to expand, understanding the nuanced differences between available tools is crucial for advancing research and therapeutic development. This document summarizes key performance data, details experimental methodologies for evaluation, and visualizes critical pathways and workflows.
While information on a specific compound referred to as "(Rac)-WRC-0571" is not currently available in the public domain, this guide establishes a framework for its future evaluation and comparison against well-characterized BRD9 degraders.
Mechanism of Action: PROTAC-mediated BRD9 Degradation
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. A BRD9 PROTAC consists of a ligand that binds to the BRD9 protein, another ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN), Von Hippel-Lindau (VHL), or DCAF1), and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome.[1]
Caption: General mechanism of PROTAC-mediated degradation of the BRD9 protein.
Comparative Performance of BRD9 PROTAC Degraders
The following table summarizes publicly available data for several known BRD9 degraders. Key metrics include DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation), which measure a degrader's potency and efficacy, respectively.
| Degrader | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Notes | Reference |
| CFT8634 | CRBN | 3 nM | >90% | Synovial sarcoma cells | Orally bioavailable. Advanced to Phase 1 clinical trials. | [2] |
| FHD-609 | CRBN | 600 pM | 100% | HEK293 | Investigated in Phase 1 clinical trials for synovial sarcoma and SMARCB1-loss tumors.[3][4] | [5] |
| dBRD9 | CRBN | Not specified | Near complete | Not specified | A PEG-linked pomalidomide (B1683931) conjugate.[6] | [6] |
| VZ185 | VHL | Not specified | Not specified | HEK293 BRD9-HiBiT | VHL-based degrader. | [6] |
| DBr-1 | DCAF1 | Not specified | Not specified | HEK293 BRD9-HiBiT | DCAF1-based degrader. | [6] |
| CW-3308 | CRBN | < 10 nM | > 90% | G401, HS-SY-II | Orally bioavailable with 91% bioavailability in mice.[7] High selectivity over BRD7 and BRD4.[7] | [5][7] |
| PROTAC E5 | Not Specified | 16 pM | Not specified | MV4-11 | Highly potent with an IC50 of 0.27 nM in MV4-11 cells.[8] | [8][9] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of PROTAC degraders.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
Caption: Standard workflow for Western blot analysis of PROTAC-mediated protein degradation.
Detailed Steps:
-
Cell Culture and Treatment:
-
Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BRD9 and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the BRD9 signal to the loading control signal for each sample.
-
Calculate the percentage of BRD9 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay
This assay assesses the cytotoxic or anti-proliferative effects of BRD9 degradation.
Common Methods:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
-
Flow Cytometry with Viability Dyes: Propidium iodide or 7-AAD can be used to distinguish between live and dead cells based on membrane integrity.
General Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.
Global Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics is the gold standard for assessing the selectivity of a PROTAC across the entire proteome.[10]
Caption: Workflow for global proteomics analysis to assess PROTAC selectivity.
Methodology Overview:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives significant on-target degradation (e.g., near the DC50). Lyse the cells and digest the proteins into peptides.
-
Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins across different treatment conditions. Compare protein abundance between PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.
Conclusion
The development of potent and selective BRD9 PROTAC degraders represents a promising therapeutic strategy for cancers dependent on BRD9. This guide provides a framework for comparing the performance of different BRD9 degraders and outlines the essential experimental protocols for their evaluation. As more data on novel degraders like "this compound" becomes available, this comparative guide can be expanded to aid researchers in selecting the most appropriate tools for their specific research needs.
References
- 1. panomebio.com [panomebio.com]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. foghorntx.com [foghorntx.com]
- 4. targetedonc.com [targetedonc.com]
- 5. foghorntx.com [foghorntx.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sapient.bio [sapient.bio]
A Comparative Guide to (Rac)-WRC-0571 and I-BRD9: A Clarification of Targets and Activities
For researchers, scientists, and drug development professionals, the precise understanding of a small molecule's target and activity is paramount. This guide provides a detailed comparison of two inhibitors, (Rac)-WRC-0571 and I-BRD9, to clarify their distinct mechanisms of action and prevent potential confusion arising from their roles as molecular probes.
While both are potent inhibitors, they belong to different classes and act on entirely separate biological targets. This compound is a selective antagonist of the A1 adenosine (B11128) receptor, a G-protein coupled receptor. In contrast, I-BRD9 is a highly selective inhibitor of Bromodomain-containing protein 9 (BRD9), an epigenetic reader protein. This guide will objectively present their individual characteristics, supported by experimental data and detailed protocols.
I-BRD9: A Selective BRD9 Bromodomain Inhibitor
I-BRD9 is a potent and selective chemical probe for the bromodomain of BRD9.[1][2][3][4][5] It was developed through structure-based design to achieve high selectivity over other bromodomain families, particularly the BET (Bromodomain and Extra-Terminal domain) family.[1][6] BRD9 is a component of the SWI/SNF chromatin remodeling complex and plays a role in regulating gene expression.[7][8] By inhibiting BRD9, I-BRD9 serves as a valuable tool to investigate the biological functions of this protein in health and disease, including cancer and inflammatory conditions.[1][7]
Quantitative Inhibitor Activity of I-BRD9
| Assay Type | Target | Species | pIC50 | IC50 (nM) | Reference |
| Biochemical Assay | BRD9 | Human | 7.3 | ~50 | [2][3][4][5] |
| Biochemical Assay | BRD4 | Human | 5.3 | ~5000 | [3][5] |
| NanoBRET Cellular Assay | BRD9 | Human | - | 158 | [3] |
| Chemoproteomic Assay | BRD9 | Human | - | 79 | [3] |
Selectivity Profile of I-BRD9
I-BRD9 demonstrates high selectivity for BRD9 over other bromodomains, a critical feature for a chemical probe.
-
>700-fold selective over the BET family of bromodomains (BRD2, BRD3, BRD4).[1][3][6]
-
>70-fold selective against a panel of 34 other bromodomains.[1][2][4]
-
>200-fold selective over the highly homologous BRD7.[6]
I-BRD9 Mechanism of Action
I-BRD9 functions by competitively binding to the acetyl-lysine binding pocket of the BRD9 bromodomain. This prevents BRD9 from recognizing and binding to acetylated histone tails, thereby inhibiting its role in chromatin remodeling and the regulation of target gene expression.
This compound: A Selective A1 Adenosine Receptor Antagonist
This compound is a potent, selective, and orally active non-xanthine antagonist of the A1 adenosine receptor.[9][10] It was developed as a more potent analog of the selective A1 antagonist N-0861.[9] The A1 adenosine receptor is a G-protein coupled receptor that plays a crucial role in various physiological processes, including cardiovascular function and neurotransmission. This compound is a valuable research tool for studying the pharmacology and physiological roles of the A1 adenosine receptor.[9]
Quantitative Antagonist Activity of this compound
| Assay Type | Target | Species | Ki (nM) | KB (nM) | Reference |
| Radioligand Binding ([3H]-CHA) | A1 Adenosine Receptor | Guinea Pig | 1.1 | - | [9][10] |
| Radioligand Binding | A1 Adenosine Receptor | Human | 1.7 | - | [9] |
| Functional Assay (Inotropic Response) | A1 Adenosine Receptor | Guinea Pig | - | 3.4 | [9] |
Selectivity Profile of this compound
This compound exhibits high selectivity for the A1 adenosine receptor over other adenosine receptor subtypes.
-
62-fold selective for human A1 vs. A2a receptors.[9]
-
4670-fold selective for human A1 vs. A3 receptors.[9]
-
>2500-fold less potent at antagonizing A2b-mediated responses.[9]
This compound Mechanism of Action
This compound acts as a competitive antagonist at the A1 adenosine receptor. It binds to the receptor but does not activate it, thereby blocking the binding of the endogenous agonist, adenosine. This prevents the activation of downstream signaling pathways, such as the inhibition of adenylyl cyclase and the modulation of ion channels.
Experimental Protocols
I-BRD9: NanoBRET Cellular Assay for BRD9 Engagement
This assay quantitatively measures the engagement of I-BRD9 with BRD9 in living cells.
-
Cell Line: HEK293 cells are transiently co-transfected with plasmids encoding for NanoLuc-BRD9 (full-length) and HaloTag-Histone H3.3.
-
Compound Preparation: I-BRD9 is serially diluted in DMSO and then further diluted in Opti-MEM.
-
Assay Procedure:
-
Transfected cells are harvested and resuspended in Opti-MEM.
-
The HaloTag ligand is added, and the cells are incubated to allow for labeling.
-
Cells are washed to remove excess ligand.
-
The cell suspension is dispensed into a 96-well plate containing the serially diluted I-BRD9.
-
The plate is incubated to allow for compound entry and target engagement.
-
The NanoBRET substrate, furimazine, is added.
-
-
Data Acquisition: The plate is read on a luminometer capable of detecting both the donor (NanoLuc) and acceptor (HaloTag) emission wavelengths (460 nm and 618 nm, respectively).
-
Data Analysis: The BRET ratio is calculated (acceptor emission/donor emission). The data is then normalized to controls and fitted to a four-parameter log-logistic curve to determine the IC50 value.
This compound: Radioligand Binding Assay for A1 Adenosine Receptor Affinity
This assay determines the binding affinity of this compound for the A1 adenosine receptor.
-
Tissue Preparation: Membranes are prepared from a tissue source rich in A1 adenosine receptors, such as guinea pig brain.
-
Radioligand: [3H]-N6-cyclohexyladenosine ([3H]-CHA), a high-affinity agonist for the A1 receptor, is used.
-
Compound Preparation: this compound is serially diluted in an appropriate buffer containing a low concentration of DMSO.
-
Assay Procedure:
-
In a 96-well plate, the prepared membranes, [3H]-CHA, and varying concentrations of this compound are combined in a binding buffer.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A1 receptor agonist (e.g., R-PIA).
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Data Acquisition: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then analyzed using non-linear regression to determine the Ki value of this compound.
Conclusion
This compound and I-BRD9 are both valuable, selective inhibitors for their respective targets. However, their targets and mechanisms of action are fundamentally different. This compound is an antagonist of the A1 adenosine receptor, a cell surface receptor involved in signal transduction. I-BRD9 is an inhibitor of the BRD9 bromodomain, an epigenetic reader protein that functions in the nucleus to regulate gene expression. This guide clarifies these distinctions to ensure their appropriate application in research and drug discovery. The provided data and experimental protocols offer a foundation for researchers to understand and utilize these compounds effectively in their studies of A1 adenosine receptor signaling and BRD9-mediated epigenetic regulation.
References
- 1. The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. I-BRD9 | Bromodomains | Tocris Bioscience [tocris.com]
- 5. adooq.com [adooq.com]
- 6. researchgate.net [researchgate.net]
- 7. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy- endonorbornyl)-9-methyladenine (WRC-0571), a highly potent and selective, non-xanthine antagonist of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
Confirming BRD9 Degradation: A Comparative Guide to qPCR and Established Protein Quantification Methods
For researchers engaged in the development and validation of targeted protein degraders, confirming the efficient and specific removal of the target protein is a critical step. This guide provides a comparative overview of methodologies for confirming the degradation of Bromodomain-containing protein 9 (BRD9), a component of the non-canonical BAF chromatin remodeling complex and a therapeutic target in several cancers. While qPCR can be a valuable tool to assess the downstream consequences of BRD9 removal, it is an indirect measure of protein degradation. This guide will compare the indirect qPCR approach with direct protein quantification methods like Western Blotting and Mass Spectrometry, using the exemplary BRD9 degrader (Rac)-WRC-0571 as a conceptual model.
Direct vs. Indirect Measurement of BRD9 Degradation
The core objective when validating a protein degrader is to demonstrate a reduction in the total amount of the target protein. This can be achieved through direct or indirect methods:
-
Direct Methods: These techniques quantify the BRD9 protein itself. Western Blotting, Mass Spectrometry (Proteomics), and Immunofluorescence are the gold standards for directly measuring protein levels.
-
Indirect Methods: These approaches measure the biological consequences of protein removal. As BRD9 is a transcriptional regulator, its degradation leads to changes in the expression of its target genes. Quantitative Polymerase Chain Reaction (qPCR) is a powerful technique to measure these changes at the mRNA level.
While qPCR provides functional validation of the degrader's impact, it does not definitively confirm protein degradation. A compound could, for instance, inhibit BRD9's function without causing its degradation, leading to similar changes in gene expression. Therefore, a multi-faceted approach combining direct and indirect methods is recommended for robust validation.
Comparative Analysis of Methodologies
The following table summarizes the key features of different experimental approaches to confirm BRD9 degradation.
| Methodology | Principle | Type of Data | Pros | Cons |
| Western Blot | Immuno-detection of BRD9 protein separated by size. | Semi-quantitative or Quantitative | Widely accessible, relatively inexpensive, provides molecular weight confirmation. | Lower throughput, can be semi-quantitative without careful optimization and normalization. |
| Mass Spectrometry (Proteomics) | Identification and quantification of peptides from the entire proteome. | Quantitative and Unbiased | High-throughput, provides a global view of protein changes, highly sensitive and specific. | Requires specialized equipment and expertise, data analysis can be complex. |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a protein complex to verify interactions. | Qualitative | Confirms the formation of the ternary complex (BRD9-degrader-E3 ligase), a key mechanistic step. | Does not directly quantify protein degradation. |
| Quantitative PCR (qPCR) | Amplification and quantification of target mRNA transcripts. | Relative Quantification | Highly sensitive, high throughput, relatively inexpensive. | Indirect measure of protein degradation, mRNA levels may not always correlate with protein levels. |
Quantitative Data for BRD9 Degraders
Several potent and selective BRD9 degraders have been developed. The following table presents a summary of their degradation performance, as measured by direct protein quantification methods.
| Degrader | Cell Line | DC50 | Dmax | Assay Time (h) | E3 Ligase Recruited | Reference |
| dBRD9-A | OPM2, H929 | 10-100 nM (IC50) | Not Specified | 120 | Cereblon | [1] |
| AMPTX-1 | MV4-11 | 0.5 nM | 93% | 6 | DCAF16 | [2][3] |
| AMPTX-1 | MCF-7 | 2 nM | 70% | 6 | DCAF16 | [2][3] |
| DBr-1 | Not Specified | 90 nM | >90% | Not Specified | Not Specified | [4] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol outlines the steps to assess the degradation of BRD9 protein levels in cells treated with a degrader.[1][4]
Materials:
-
Cell line of interest
-
BRD9 degrader (e.g., this compound)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BRD9
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and treat with a range of concentrations of the BRD9 degrader or DMSO for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare with Laemmli sample buffer.
-
Resolve proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash and visualize protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: qPCR Analysis of BRD9 Target Gene Expression
This hypothetical protocol describes how to indirectly assess BRD9 degradation by measuring changes in the mRNA levels of its known downstream target genes. Depletion of BRD9 has been shown to downregulate genes involved in ribosome biogenesis and key oncogenes like MYC and c-MYB.[5][6][7]
Materials:
-
Treated cells (as in Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., MYC, c-MYB, RPL-family genes) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and primers for each target and housekeeping gene.
-
Run the reactions in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the Ct values for each gene.
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of BRD9 degradation by a PROTAC like this compound.
Caption: Comparative experimental workflow for BRD9 degradation analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the True Identity of (Rac)-WRC-0571: A Case of Mistaken Target
Initial investigations into the selectivity profile of (Rac)-WRC-0571 against bromodomains have revealed a significant misinterpretation of the compound's biological target. Contrary to the premise of the requested comparison guide, this compound is not a bromodomain inhibitor. Instead, scientific literature conclusively identifies it as a highly potent and selective antagonist of the A1 adenosine (B11128) receptor.
This crucial finding fundamentally alters the scope of a comparative analysis. A selectivity profiling against bromodomains, a family of epigenetic readers that bind to acetylated lysine (B10760008) residues, is not applicable to a compound that targets a G-protein coupled receptor like the A1 adenosine receptor.
Key Findings on this compound's Selectivity
Research characterizes 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy-endonorbornyl)-9-methyladenine, or WRC-0571, as a potent and highly selective antagonist for the A1 adenosine receptor. Studies have demonstrated its high affinity for this receptor subtype over other adenosine receptors (A2a and A3) and a lack of activity at other unrelated receptors, confirming its specific mode of action.
For instance, in radioligand binding assays with cloned human adenosine receptors, WRC-0571 exhibited the following affinity profile:
-
A1 receptor: Kᵢ = 1.7 nM
-
A2a receptor: Kᵢ = 105 nM
-
A3 receptor: Kᵢ = 7940 nM
This data underscores the compound's remarkable selectivity, being 62-fold more selective for the A1 receptor over the A2a receptor and 4670-fold more selective over the A3 receptor[1].
Why a Bromodomain Comparison is Not Relevant
Bromodomain and Extra-Terminal motif (BET) proteins, such as BRD2, BRD3, and BRD4, are epigenetic regulators that play a crucial role in gene transcription. Inhibitors targeting these proteins, like the well-characterized compound JQ1, function by competing with acetylated histones for binding to the bromodomain pockets.
The molecular structure and mechanism of action of this compound are entirely distinct from those of bromodomain inhibitors. Its pharmacological activity is centered on the adenosine receptor system, which is involved in a wide array of physiological processes, including cardiovascular function, neurotransmission, and inflammation.
Therefore, a direct comparison of this compound's performance with bromodomain inhibitors would be scientifically invalid and misleading. The experimental protocols and data generated for one class of compounds would not be translatable or relevant to the other.
Conclusion
The initial request to create a comparison guide for this compound's selectivity against other bromodomains is based on an incorrect classification of the compound. The available scientific evidence firmly establishes this compound as a selective A1 adenosine receptor antagonist, not a bromodomain inhibitor. Consequently, the generation of the requested guide, including data tables, experimental protocols, and signaling pathway diagrams related to bromodomain inhibition, is not feasible. Future research and analysis concerning this compound should be directed towards its activity and selectivity within the context of the adenosine receptor family.
References
Comparative Proteomics Analysis of MCL-1 Inhibition in Cancer Cells
A Guide for Researchers on (Rac)-WRC-0571 and Alternative MCL-1 Inhibitors
This guide provides a comparative overview of the proteomic effects of inhibiting the Myeloid Cell Leukemia 1 (MCL-1) protein, a critical anti-apoptotic regulator frequently overexpressed in various cancers. While direct proteomics data for the novel this compound is not yet publicly available, this document outlines the compound's mechanism of action and presents a comparative analysis based on proteomics studies of other well-characterized MCL-1 inhibitors, such as S63845.
This compound is a precursor to WRC-0571, a potent and selective antagonist of A1 adenosine (B11128) receptors.[1] However, the broader context of WRC compounds in cancer research often involves targeting apoptosis pathways. MCL-1 is a key member of the B-cell lymphoma-2 (BCL-2) family of proteins that regulate the intrinsic mitochondrial apoptosis pathway.[2][3] Alternative splicing of the MCL1 gene produces a long, anti-apoptotic isoform (Mcl-1L) and a short, pro-apoptotic isoform (Mcl-1S).[4][5][6] In many cancers, the Mcl-1L/Mcl-1S ratio is highly elevated, promoting cell survival and resistance to therapy.[5][7] Small molecules that inhibit MCL-1L function or modulate its splicing are therefore promising therapeutic agents.[5][8][9]
This guide is intended for researchers, scientists, and drug development professionals interested in the cellular consequences of MCL-1 inhibition.
Data Presentation: Proteomic Changes Following MCL-1 Inhibition
Quantitative proteomics experiments, such as those using Tandem Mass Tag (TMT) labeling, allow for the simultaneous identification and quantification of thousands of proteins across multiple samples.[10][11][12] This enables a global view of the cellular response to a drug.
While specific data for this compound is pending, the treatment of MCL-1-dependent cancer cells with inhibitors like S63845 is known to induce significant proteomic shifts. These changes center on the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway.[2][13] The tables below summarize the expected key protein expression changes based on the known mechanism of MCL-1 inhibition.
Table 1: Key Protein Changes in Apoptosis Pathway Following MCL-1 Inhibition
| Protein Class | Representative Proteins | Expected Change | Rationale |
| Pro-Apoptotic BCL-2 Family | BAX, BAK, PUMA, BIM | No change in expression; increased activity | MCL-1 inhibition releases BAX/BAK from sequestration, leading to their activation and mitochondrial outer membrane permeabilization.[2][7][13] |
| Caspase Family (Initiator) | Caspase-9 | Activation | Released cytochrome c from mitochondria activates Caspase-9.[2] |
| Caspase Family (Executioner) | Caspase-3, Caspase-7 | Activation & Cleavage | Activated by initiator caspases to execute apoptosis. |
| Caspase Substrates | PARP | Cleavage | A hallmark of apoptosis, cleaved and inactivated by executioner caspases.[2] |
| Anti-Apoptotic BCL-2 Family | BCL-2, BCL-xL | Potential Upregulation | Can be a mechanism of resistance; high BCL-xL expression may confer resistance to MCL-1 inhibitors.[7][8] |
Table 2: Potential Off-Target or broader Cellular Response to MCL-1 Inhibition
| Cellular Process | Representative Proteins | Expected Change | Rationale |
| Mitochondrial Respiration (OXPHOS) | NDUF family, SDH family, UQCR family | Downregulation | Apoptotic stress and mitochondrial disruption can lead to a decrease in oxidative phosphorylation components. |
| Protein Ubiquitination | MULE (MCL1 Ubiquitin Ligase E3) | Potential Downregulation | MCL-1 inhibitors can paradoxically increase MCL-1 protein stability by reducing levels of its E3 ligase, Mule.[3] |
| DNA Repair & Cell Cycle | PCNA, Cyclins | Downregulation | Induction of apoptosis leads to cell cycle arrest and cessation of proliferation. |
Experimental Protocols
A detailed protocol for a quantitative proteomics experiment is crucial for reproducibility and data interpretation. The following methodology outlines a standard workflow for analyzing protein expression changes in cells treated with an MCL-1 inhibitor using TMT labeling.[14][15]
Cell Culture and Treatment
-
Cell Lines: Select an appropriate MCL-1 dependent cancer cell line (e.g., multiple myeloma line H929, or AML cell lines).[2]
-
Culture Conditions: Culture cells in standard media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.
-
Treatment: Treat cells with the MCL-1 inhibitor (e.g., S63845 at a concentration of 100-500 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours). Harvest cells by centrifugation.
Protein Extraction and Digestion
-
Lysis: Resuspend cell pellets in a lysis buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.[15]
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteine residues with iodoacetamide (B48618) (IAA) to prevent re-formation.[15]
-
Protein Precipitation: Perform acetone (B3395972) or TCA precipitation to clean up the protein sample.
-
Digestion: Resuspend the protein pellet and digest overnight at 37°C using a mass spectrometry-grade enzyme like trypsin.[14]
TMT Labeling and Sample Pooling
-
Peptide Quantification: Quantify the resulting peptide concentration for each sample.
-
Labeling: Label an equal amount of peptides from each sample (e.g., control, treated) with a different isobaric TMT reagent according to the manufacturer's protocol.[11][15]
-
Quenching and Pooling: Quench the labeling reaction with hydroxylamine.[14][15] Combine all labeled samples into a single tube.
Mass Spectrometry and Data Analysis
-
Desalting: Clean up the pooled peptide sample using a C18 solid-phase extraction (SPE) column.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system. The MS1 scan measures the mass-to-charge ratio of intact peptides, while the MS2/MS3 scan fragments the peptides and measures the reporter ions from the TMT tags for quantification.[10][11]
-
Data Analysis: Process the raw mass spectrometry data using a software suite like Proteome Discoverer. Search the data against a human protein database (e.g., UniProt) to identify peptides and proteins. Quantify the relative protein abundance based on the intensity of the TMT reporter ions. Perform statistical analysis to identify significantly up- or down-regulated proteins.
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex experimental processes and biological relationships.
Caption: Quantitative proteomics workflow using Tandem Mass Tags (TMT).
Caption: The intrinsic apoptosis pathway and the role of MCL-1 inhibition.
References
- 1. Characterization of 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy- endonorbornyl)-9-methyladenine (WRC-0571), a highly potent and selective, non-xanthine antagonist of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Mcl-1 alternative splicing by hnRNP F, H1 and K in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical perturbation of Mcl-1 pre-mRNA splicing to induce apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Genomics Identifies Small-Molecule MCL1 Repressors and BCL-xL as a Predictor of MCL1 Dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification of Mcl-1 alternative splicing induces apoptosis and suppresses tumor proliferation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 11. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 12. Optimizing Proteomics Sample Preparation for TMT Labeling [preomics.com]
- 13. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 14. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Designing a Rescue Experiment for Novel GPX4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel therapeutic agents targeting specific cellular pathways necessitates rigorous experimental validation. This guide provides a framework for designing a rescue experiment for a putative Glutathione Peroxidase 4 (GPX4) inhibitor, here termed (Rac)-WRC-0571. By comparing its effects with the well-characterized GPX4 inhibitor RSL3 and the canonical ferroptosis inhibitor Ferrostatin-1, researchers can elucidate the mechanism of action and specificity of their compound of interest.
Comparative Efficacy of Ferroptosis Induction and Rescue
The following table summarizes hypothetical quantitative data from a rescue experiment designed to assess the efficacy of this compound in inducing ferroptosis and the ability of Ferrostatin-1 to rescue this phenotype. This data is presented alongside comparative data for the known GPX4 inhibitor, RSL3.
| Treatment Group | Compound | Concentration | Cell Viability (%) | Lipid ROS (Fold Change) |
| 1 | Vehicle Control | - | 100 ± 5 | 1.0 ± 0.2 |
| 2 | This compound | 1 µM | 45 ± 6 | 8.5 ± 1.2 |
| 3 | RSL3 | 1 µM | 42 ± 5 | 9.2 ± 1.5 |
| 4 | Ferrostatin-1 | 10 µM | 98 ± 4 | 1.1 ± 0.3 |
| 5 | This compound + Ferrostatin-1 | 1 µM + 10 µM | 95 ± 7 | 1.3 ± 0.4 |
| 6 | RSL3 + Ferrostatin-1 | 1 µM + 10 µM | 93 ± 6 | 1.5 ± 0.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Cell Line: HT-1080 fibrosarcoma cells are a commonly used model for ferroptosis studies due to their high sensitivity to GPX4 inhibition.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are seeded in 96-well plates for viability assays or 6-well plates for lipid ROS measurement. After 24 hours, the culture medium is replaced with fresh medium containing the indicated concentrations of this compound, RSL3, Ferrostatin-1, or a combination thereof. A vehicle control (e.g., DMSO) is run in parallel.
Cell Viability Assay
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or a similar ATP-based assay.
-
Procedure: After 24 hours of treatment, the plate is equilibrated to room temperature. An equal volume of the CellTiter-Glo® reagent is added to each well. The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. After a 10-minute incubation at room temperature, luminescence is recorded using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the number of viable cells. Data is normalized to the vehicle control group to calculate relative cell viability.
Lipid ROS Measurement
-
Reagent: C11-BODIPY™ 581/591 (Thermo Fisher Scientific). This fluorescent probe shifts from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric measurement of lipid peroxidation.
-
Procedure: Following treatment, cells are washed with PBS and incubated with 2.5 µM C11-BODIPY™ 581/591 in PBS for 30 minutes at 37°C. Cells are then washed, trypsinized, and resuspended in PBS.
-
Flow Cytometry: The fluorescence is analyzed by flow cytometry. The green fluorescence (oxidized probe) is typically detected in the FITC channel, and the red fluorescence (reduced probe) in the PE-Texas Red or a similar channel.
-
Data Analysis: The ratio of green to red fluorescence intensity is calculated for each sample. The fold change in lipid ROS is determined by normalizing the green/red ratio of the treated samples to that of the vehicle control.
Visualizing the Experimental Design and Pathway
To better understand the logical flow of the rescue experiment and the underlying signaling pathway, the following diagrams are provided.
Caption: Workflow for the this compound rescue experiment.
Caption: Simplified signaling pathway of GPX4-mediated ferroptosis and points of intervention.
Comparative Analysis of Apoptosis Induction: A1 Adenosine Receptor Antagonism vs. Rac GTPase-Mediated Pathways
This guide provides a comparative overview of two distinct mechanisms of apoptosis induction. The primary focus is on the validation of apoptosis induced by A1 adenosine (B11128) receptor antagonists, a class of compounds to which (Rac)-WRC-0571 belongs. For a broader perspective, this is compared with apoptosis mediated by the Rac GTPase signaling pathway. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.
Part 1: Apoptosis Induction via A1 Adenosine Receptor Antagonism
This compound is a potent and selective A1 adenosine receptor antagonist. While direct studies on WRC-0571-induced apoptosis are not widely published, the role of A1 adenosine receptor antagonists in promoting apoptosis is documented in various cancer cell lines. Antagonism of the A1 receptor can disrupt cancer cell growth and survival signals, leading to programmed cell death. A commonly studied A1 antagonist that serves as a good comparator is DPCPX (1,3-dipropyl-8-cyclopentylxanthine).
The following table summarizes quantitative data from studies on the pro-apoptotic effects of A1 adenosine receptor antagonists in different cancer cell lines.
| Cell Line | A1 Antagonist | Concentration | Apoptosis Induction (Fold Change vs. Control) | Key Pathway Markers | Reference |
| MCF-7 (Breast Cancer) | DPCPX | 180 nM | Significant increase in apoptotic cells | ↑ p53, ↑ Caspase-3, ↑ Caspase-8, ↑ Caspase-9 | [1] |
| T47D (Breast Cancer) | DPCPX | Not Specified | Significant increase in apoptosis rate | ↑ Caspase-3 | [2] |
| KYSE-30 (Esophageal Cancer) | DPCPX | 10 µM & 100 µM | Significant increase in apoptotic cells | ↑ Caspase-3/7 activity | [3] |
| YM-1 (Esophageal Cancer) | DPCPX | 10 µM & 100 µM | Significant increase in apoptotic cells | ↑ Caspase-3/7 activity | [3] |
1. Cell Viability Assay (MTT Assay):
-
Purpose: To determine the cytotoxic effect of the A1 antagonist.
-
Method:
-
Seed cancer cells (e.g., MCF-7, KYSE-30) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the A1 antagonist (e.g., DPCPX) for different time points (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
-
2. Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining):
-
Purpose: To quantify the percentage of apoptotic and necrotic cells.
-
Method:
-
Treat cells with the A1 antagonist as described above.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
3. Caspase Activity Assay:
-
Purpose: To measure the activity of key executioner caspases (e.g., Caspase-3/7).
-
Method:
-
Lyse the treated cells to release cellular proteins.
-
Add a luminogenic or fluorogenic substrate for the specific caspase (e.g., a substrate containing the DEVD sequence for Caspase-3/7).
-
Incubate to allow the caspase to cleave the substrate, generating a signal (luminescence or fluorescence).
-
Measure the signal using a luminometer or fluorometer. The signal intensity is proportional to the caspase activity.
-
4. Gene Expression Analysis (qRT-PCR):
-
Purpose: To quantify the mRNA levels of apoptosis-related genes (e.g., p53, caspases).
-
Method:
-
Extract total RNA from treated and control cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR using specific primers for the target genes and a reference gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Caption: A1 Antagonist-Induced Apoptosis Pathway.
Caption: Experimental Workflow for Apoptosis Validation.
Part 2: Apoptosis Induction via Rac GTPase Pathway
Rac, a member of the Rho family of small GTPases, is a key regulator of various cellular processes, including apoptosis. The role of Rac in apoptosis is complex and context-dependent, as it can be both pro-apoptotic and anti-apoptotic.[4] Rac-induced apoptosis often involves the activation of downstream signaling cascades that lead to the expression of pro-apoptotic factors and the activation of caspases.
The following table summarizes quantitative data from a study on Rac1-induced apoptosis in NIH 3T3 cells.
| Cell Line | Apoptosis Inducer | Method of Induction | Apoptosis Level | Key Pathway Markers | Reference |
| NIH 3T3 | Rac1 | Overexpression of oncogenic Rac1 | Significant increase in apoptosis upon serum deprivation | ↑ Caspase-3 activity, ↑ FasL synthesis, ↑ Ceramide production | [5] |
| NIH 3T3 | Rac1 | Overexpression of oncogenic Rac1 | 50% reduction in apoptosis with FasFc treatment | Inhibition of FasL signaling | [5] |
1. Cell Transfection and Induction of Apoptosis:
-
Purpose: To overexpress an active form of Rac1 to induce apoptosis.
-
Method:
-
Transfect cells (e.g., NIH 3T3) with a plasmid encoding a constitutively active mutant of Rac1 (e.g., Rac1-QL).
-
Select stable transfectants.
-
Induce apoptosis by serum deprivation for various time points.
-
2. Western Blot Analysis for FasL:
-
Purpose: To detect the upregulation of Fas Ligand (FasL) protein.
-
Method:
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against FasL.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the protein bands using a chemiluminescence substrate.
-
3. Ceramide Measurement:
-
Purpose: To quantify the production of ceramides, a pro-apoptotic lipid second messenger.
-
Method:
-
Extract lipids from the cells.
-
Quantify ceramide levels using methods such as thin-layer chromatography (TLC) followed by densitometry, or mass spectrometry.
-
4. Measurement of Mitochondrial Membrane Potential (ΔΨm):
-
Purpose: To assess changes in mitochondrial function associated with apoptosis.
-
Method:
-
Stain cells with a potentiometric dye such as JC-1 or DiOC6.
-
Analyze the fluorescence by flow cytometry or fluorescence microscopy. A shift in fluorescence indicates changes in ΔΨm. In Rac1-induced apoptosis, an increase in ΔΨm has been observed.[5]
-
Caption: Rac GTPase-Induced Apoptosis Pathway.
Caption: Workflow for Validating Rac-Induced Apoptosis.
Comparison and Conclusion
| Feature | A1 Antagonist-Induced Apoptosis | Rac GTPase-Induced Apoptosis |
| Initiating Event | Blockade of A1 adenosine receptor | Activation of Rac GTPase |
| Key Mediators | p53, Caspase-8, Caspase-9 | JNK, NF-κB, FasL, Ceramides |
| Caspase Involvement | Caspase-3, -7, -8, -9 | Primarily Caspase-3 |
| Mitochondrial Role | Intrinsic pathway activation (via p53/Caspase-9) | Independent of cytochrome c release; involves increased mitochondrial membrane potential |
| Therapeutic Context | Potential for cancer therapy, particularly in tumors with high A1 receptor expression | Complex role; both pro- and anti-apoptotic depending on cellular context |
References
- 1. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biomedicinej.com [biomedicinej.com]
- 4. Caspase 3-Mediated Inactivation of Rac GTPases Promotes Drug-Induced Apoptosis in Human Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Induced by Rac GTPase Correlates with Induction of FasL and Ceramides Production - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (Rac)-WRC-0571
(Rac)-WRC-0571 is a potent and selective A1 adenosine (B11128) receptor antagonist intended for research use only. Due to the absence of a comprehensive Safety Data Sheet (SDS), this guide provides essential safety protocols based on the compound's pharmacological activity and best practices for handling potent research chemicals. A thorough risk assessment must be conducted by researchers prior to handling this compound.
As a potent bioactive molecule, this compound requires stringent safety measures to minimize exposure and ensure the well-being of laboratory personnel. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against accidental exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as solid) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with nitrile gloves.- Disposable sleeves. | High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is crucial. |
| Solution Preparation and Handling | - Chemical fume hood.- Standard lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of nitrile gloves. | Reduced risk of aerosolization when handled in solution within a ventilated enclosure, but protection against splashes is necessary. |
| In-vivo Administration | - Lab coat.- Safety glasses.- Nitrile gloves. | To prevent skin contact and eye splashes during the administration of the compound in a solution. |
Operational Plan: Safe Handling Workflow
Adherence to a systematic workflow is critical when working with potent compounds like this compound. The following diagram illustrates the recommended operational sequence from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for safely preparing a 10 mM stock solution of this compound (Molecular Weight: 330.43 g/mol ).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Appropriate glassware (e.g., volumetric flask)
-
Micropipettes and sterile, filtered tips
-
Appropriate PPE (as specified in the table for "Solution Preparation and Handling")
Procedure:
-
Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary materials.
-
Don PPE: Put on a lab coat, safety glasses, and nitrile gloves.
-
Weighing: Carefully weigh out 3.30 mg of this compound powder on an analytical balance inside the fume hood.
-
Dissolving: Transfer the weighed powder to a 1 mL volumetric flask. Add approximately 0.8 mL of DMSO to the flask.
-
Mixing: Cap the flask and vortex thoroughly until the solid is completely dissolved.
-
Final Volume: Add DMSO to the flask to bring the final volume to 1 mL.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the solution as recommended for the compound, typically at -20°C or -80°C for long-term storage.
-
Decontamination: Decontaminate all work surfaces and equipment used.
-
Waste Disposal: Dispose of all contaminated materials, including pipette tips and empty vials, according to the disposal plan.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.
-
Unused/Expired Compound:
-
Contaminated Materials (e.g., PPE, glassware, pipette tips):
-
Aqueous Waste (from experiments):
All waste disposal must comply with local, state, and federal regulations.[2]
Disclaimer: This information is provided for guidance purposes only and does not substitute for a formal risk assessment. All laboratory personnel must be trained in the safe handling of potent compounds and be familiar with their institution's safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
